Methyl tetrahydro-2H-pyran-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl oxane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQWURYBHIADGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517639 | |
| Record name | Methyl oxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18729-20-9 | |
| Record name | Methyl oxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl tetrahydro-2H-pyran-3-carboxylate is a valuable heterocyclic motif in organic synthesis, serving as a key intermediate in the development of various pharmaceutical agents and biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, with a focus on detailed experimental protocols and quantitative data. The core of this guide centers on the catalytic hydrogenation of a dihydropyran precursor, a robust and scalable method. Alternative strategies, including Hetero-Diels-Alder reactions and organocatalytic approaches, are also discussed as emerging methodologies for the construction of the tetrahydropyran ring system. This document is intended to be a practical resource for researchers in the field of medicinal chemistry and process development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below. While experimental spectroscopic data for the 3-carboxylate isomer is not extensively published, representative data for closely related analogs are available and can be used for comparative purposes.
| Property | Value | Reference |
| CAS Number | 18729-20-9 | [1][2] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Boiling Point | 183°C | [3] |
| Density | 1.067 g/cm³ | [3] |
| Appearance | Colorless to yellow liquid | [2] |
| Storage | Stable under dry, room-temperature conditions. | [1][2] |
| Hazards | Eye irritation (H319), Combustible liquid (H227) | [1] |
Primary Synthesis Pathway: Catalytic Hydrogenation of a Dihydropyran Precursor
The most established and scalable route to this compound involves a two-step process: the synthesis of a dihydropyran intermediate, followed by its catalytic hydrogenation.
Step 1: Synthesis of the Dihydropyran Precursor
A common precursor for the target molecule is methyl 3,4-dihydro-2H-pyran-5-carboxylate. A multi-step synthesis for a related compound, methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate, is detailed in the literature and can be adapted.[4][5]
Workflow for the Synthesis of a Dihydropyran Precursor
Caption: Synthesis of the dihydropyran precursor.
-
Alkylation: In a suitable reaction vessel, 1-bromo-3-chloropropane is reacted with methyl acetoacetate in an alcoholic solvent (e.g., methanol) to form a haloketone intermediate.
-
Cyclization (O-alkylation): The haloketone intermediate is then treated with sodium methoxide. This induces an intramolecular O-alkylation to form the crude methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate.
-
Purification: The crude product is purified by fractional distillation to yield the final dihydropyran precursor.
Step 2: Catalytic Hydrogenation
The double bond in the dihydropyran ring is reduced via catalytic hydrogenation to yield the saturated tetrahydropyran ring of the target molecule.
Catalytic Hydrogenation of the Dihydropyran Precursor
Caption: Catalytic hydrogenation workflow.
-
Reaction Setup: The dihydropyran precursor is dissolved in a suitable solvent such as acetic acid or ethanol in a high-pressure reactor.
-
Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 5% Palladium on carbon, Platinum oxide) is added to the solution.
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas, and then pressurized to the desired pressure (typically 1-10 atm). The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford the pure this compound.
| Starting Material | Product | Catalyst | Solvent | Yield | Isomer Ratio (cis:trans) |
| 2-Pentyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester | 6-Pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | Not specified | Acetic Acid | 96.0% | 18.4 : 81.6 |
| 2-Propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester | 6-Propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | Not specified | Not specified | 86.7% | 17.4 : 82.6 |
Note: The data in the table is for 6-substituted analogs, as specific data for the unsubstituted target molecule was not available in the cited literature.
Alternative Synthesis Pathways
While catalytic hydrogenation is a primary method, other strategies offer alternative entries to the tetrahydropyran ring system, often with the advantage of stereocontrol.
Hetero-Diels-Alder Reaction
The Hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings.[6] In this approach, a diene reacts with a dienophile containing a heteroatom. For the synthesis of tetrahydropyran derivatives, an electron-rich diene can react with an aldehyde or an α,β-unsaturated carbonyl compound in the presence of a Lewis acid catalyst.[7][8][9]
General Hetero-Diels-Alder Pathway
Caption: Hetero-Diels-Alder reaction scheme.
Organocatalytic Domino Reactions
Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of heterocyclic compounds.[11][12] For tetrahydropyran synthesis, a domino Michael-hemiacetalization reaction can be employed.[11] This typically involves the reaction of a 1,3-dicarbonyl compound with an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral amine or thiourea derivative.
Organocatalytic Domino Reaction Pathway
Caption: Organocatalytic domino reaction.
This approach offers excellent control over the stereochemistry of the resulting tetrahydropyran ring.[13] While highly effective for substituted derivatives, specific protocols for the synthesis of the unsubstituted target molecule are less common.
Esterification of Tetrahydro-2H-pyran-3-carboxylic acid
An alternative final step involves the esterification of tetrahydro-2H-pyran-3-carboxylic acid. This can be achieved through a Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.[14][15][16][17][18]
Experimental Protocol: Fischer Esterification [General Procedure][14][15]
-
Reaction Setup: Tetrahydro-2H-pyran-3-carboxylic acid is dissolved in an excess of methanol.
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added to the solution.
-
Reaction: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Workup: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Conclusion
The synthesis of this compound is most reliably achieved through the catalytic hydrogenation of a corresponding dihydropyran precursor. This method is well-documented for related structures and offers high yields and scalability. For applications requiring high stereopurity, asymmetric hydrogenation of the precursor acid followed by esterification is a viable strategy. While Hetero-Diels-Alder reactions and organocatalytic domino reactions present powerful alternatives for constructing the tetrahydropyran core, their application to the direct synthesis of this specific unsubstituted ester is less explored. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize and utilize this important chemical intermediate.
References
- 1. This compound|CAS 18729-20-9 [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. allindianpatents.com [allindianpatents.com]
- 5. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. deepdyve.com [deepdyve.com]
- 11. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 16. Fischer Esterification [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. athabascau.ca [athabascau.ca]
An In-depth Technical Guide to Methyl tetrahydro-2H-pyran-3-carboxylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Methyl tetrahydro-2H-pyran-3-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Physical Properties
This compound is a cyclic ester with the molecular formula C₇H₁₂O₃. It features a tetrahydropyran ring, a common scaffold in numerous natural products and pharmacologically active molecules, with a methyl carboxylate group at the 3-position.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | N/A |
| Molecular Weight | 144.17 g/mol | [1] |
| Boiling Point (4-isomer) | 197 °C | [2] |
| Melting Point (4-isomer) | -33 °C | [2] |
| Density (4-isomer) | 1.080 g/mL at 20 °C | [1][2] |
Table 2: Structural and Identification Data
| Identifier | Value | Source |
| IUPAC Name | methyl oxane-3-carboxylate | N/A |
| CAS Number | 18729-20-9 | N/A |
| SMILES | COC(=O)C1CCCO1 | N/A |
Chemical Structure
The structure of this compound consists of a saturated six-membered oxygen-containing ring (tetrahydropyran) substituted at the C3 position with a methyl ester group. The presence of a chiral center at the C3 position means that this compound can exist as a racemic mixture of enantiomers or in an enantiomerically pure form.
Synthesis and Reactivity
This compound serves as a versatile intermediate in the synthesis of more complex molecules. A general approach to the synthesis of substituted tetrahydro-2H-pyran-3-carboxylates can be inferred from methodologies reported for analogous structures.
General Synthetic Approach
A plausible synthetic route, adapted from procedures for related compounds, involves the reaction of an appropriate precursor with reagents to form the tetrahydropyran ring and introduce the carboxylate functionality. For instance, a multi-step synthesis could be envisioned starting from readily available materials.
The following diagram illustrates a generalized workflow for the synthesis of a substituted this compound, based on common organic chemistry transformations.
Caption: Generalized workflow for the synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the ester and the ether linkage within the tetrahydropyran ring.
-
Ester Group: The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. Reduction of the ester, typically with strong reducing agents like lithium aluminum hydride, will afford the corresponding alcohol.
-
Tetrahydropyran Ring: The ether linkage in the tetrahydropyran ring is generally stable to many reaction conditions. However, under strong acidic conditions, ring-opening reactions can occur.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available in the provided search results. However, a representative procedure for the synthesis of a structurally similar compound, 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester, is described in patent EP3228617A1. Researchers can adapt this methodology for the synthesis of the title compound.
General Protocol for the Synthesis of a Substituted this compound (Adapted from EP3228617A1):
-
Reaction Setup: A solution of the appropriate starting materials (e.g., a dihydropyran precursor) in a suitable solvent (e.g., acetic acid) is prepared in a reaction vessel equipped with a stirrer and a means for temperature control.
-
Reagent Addition: A reducing agent (e.g., 1,1,3,3-tetramethyldisiloxane) and a catalytic amount of acid (e.g., methanesulfonic acid) are added dropwise to the reaction mixture, typically under cooling to manage any exotherm.
-
Reaction Monitoring: The reaction is stirred at room temperature for a specified period (e.g., 3 hours), and the progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired substituted this compound.
The following diagram illustrates a potential experimental workflow for the synthesis and purification of a tetrahydro-2H-pyran derivative.
Caption: A typical experimental workflow for the synthesis and purification of a tetrahydro-2H-pyran derivative.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound were not found, the expected spectroscopic features are outlined below based on its structure.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl ester protons (singlet, ~3.7 ppm), and complex multiplets for the diastereotopic protons on the tetrahydropyran ring. The chemical shifts and coupling constants would be indicative of the stereochemistry of the molecule. |
| ¹³C NMR | A signal for the carbonyl carbon of the ester (~170 ppm), a signal for the methoxy carbon (~52 ppm), and several signals in the aliphatic region for the carbons of the tetrahydropyran ring. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester (around 1735-1750 cm⁻¹), and C-O stretching bands for the ether and ester functionalities. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns corresponding to the loss of the methoxy group or other fragments from the ring. |
Safety and Handling
Based on information for related compounds, this compound is classified as a substance that may cause eye irritation and is a combustible liquid.[1] Standard laboratory safety precautions should be followed when handling this chemical. It is recommended to store it in a dry, well-ventilated area at room temperature.
Applications in Research and Development
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound, as a functionalized building block, offers a valuable starting point for the synthesis of a wide range of biologically active molecules. Its utility lies in the ability to further elaborate the structure through reactions at the ester functionality or by using it as a scaffold to attach other pharmacophoric groups. This makes it a compound of significant interest to researchers in the fields of drug discovery, natural product synthesis, and materials science.
References
Spectroscopic Profile of Methyl tetrahydro-2H-pyran-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl tetrahydro-2H-pyran-3-carboxylate (C₇H₁₂O₃, CAS No: 18729-20-9). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous compounds, such as substituted tetrahydropyrans and methyl esters.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.80 - 4.00 | m | 2H | H-6 |
| ~3.40 - 3.60 | m | 1H | H-2a (axial) |
| ~3.20 - 3.30 | m | 1H | H-2e (equatorial) |
| ~2.50 - 2.70 | m | 1H | H-3 |
| ~1.80 - 2.00 | m | 2H | H-4 |
| ~1.50 - 1.70 | m | 2H | H-5 |
Note: The chemical shifts and multiplicities are estimations and may vary depending on the actual stereochemistry of the molecule and the experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | C=O (ester) |
| ~68.0 | C-6 |
| ~67.0 | C-2 |
| ~51.5 | -OCH₃ |
| ~45.0 | C-3 |
| ~28.0 | C-4 |
| ~25.0 | C-5 |
Note: These chemical shifts are approximate values for the carbon atoms in the structure.
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2850 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1200 - 1100 | Strong | C-O stretch (ester and ether) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 144 | [M]⁺ (Molecular Ion) |
| 113 | [M - OCH₃]⁺ |
| 85 | [M - COOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 45°
-
Spectral width: -10 to 220 ppm
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
-
Ionization Method: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass-to-charge (m/z) range of 10 to 200.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Physical properties of "Methyl tetrahydro-2H-pyran-3-carboxylate" (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of Methyl tetrahydro-2H-pyran-3-carboxylate, a heterocyclic ester of interest in synthetic and medicinal chemistry. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination, to assist researchers in its handling, characterization, and application in drug development and other scientific endeavors.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized below. These values are critical for predicting its behavior in various chemical processes, including reaction kinetics, purification, and formulation.
| Physical Property | Value | Conditions |
| Boiling Point | 183.3 °C | at 760 mmHg |
| Density | 1.067 g/cm³ | at 20 °C |
Experimental Protocols
Accurate determination of physical properties is paramount for the reliable use of a chemical compound. The following sections detail standardized experimental methodologies for measuring the boiling point and density of liquid organic compounds such as this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method, a common and reliable technique for determining the boiling point of small quantities of liquid, is described below. This protocol is based on the principles outlined in OECD Guideline 103.
Apparatus:
-
Thiele tube or similar heating bath
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Sample tube (e.g., a small test tube)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Liquid for heating bath (e.g., mineral oil)
Procedure:
-
A small amount of the liquid sample (this compound) is placed into the sample tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.
-
The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in a heating bath (Thiele tube).
-
The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Pycnometer Method)
Density is a fundamental physical property defined as mass per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids. The following protocol is based on the principles of the ASTM D1217 standard.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature bath
-
Thermometer (calibrated)
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature bath (e.g., at 20 °C) until it reaches thermal equilibrium.
-
The volume is adjusted precisely to the pycnometer's calibration mark. Any excess liquid is carefully removed from the outside of the pycnometer.
-
The pycnometer is removed from the bath, wiped dry, and its mass is accurately measured.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.
Experimental Workflow Visualization
The logical flow of determining the physical properties of this compound is illustrated in the following diagram. This visualization provides a clear, step-by-step representation of the experimental process, from sample preparation to data analysis.
Caption: Workflow for determining the boiling point and density of a liquid sample.
The Tetrahydropyran Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a ubiquitous and privileged scaffold in organic chemistry and drug discovery.[1][2] Its conformational rigidity and the presence of a hydrogen bond-accepting oxygen atom confer favorable physicochemical properties to molecules, often enhancing their pharmacokinetic profiles.[1] From its early beginnings as a laboratory curiosity to its central role in the architecture of numerous natural products and blockbuster drugs, the history of tetrahydropyran and its derivatives is a testament to the enduring importance of heterocyclic chemistry. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of the tetrahydropyran core, alongside a look into the mechanisms of action of key therapeutic agents incorporating this versatile ring system.
Discovery and Historical Context
The precise moment of the first synthesis of tetrahydropyran is not widely attributed to a single individual. Its origins can be traced back to the early 20th century during broader investigations into oxygen-containing heterocycles.[3] The parent compound, tetrahydropyran (also known as oxane), was initially prepared through methods such as the hydrogenation of 3,4-dihydropyran over a Raney nickel catalyst.[2] Early synthetic efforts were also driven by the desire to understand the structure and reactivity of cyclic ethers, which were recognized as important components of natural products, most notably the pyranose form of sugars.[2]
The true significance of the tetrahydropyran ring, however, emerged with the discovery of its prevalence in a vast array of natural products with potent biological activities. Molecules such as the anticancer agent bryostatin and the marine toxin maitotoxin feature complex polycyclic systems built around multiple tetrahydropyran rings.[4][5] This realization spurred the development of new and stereoselective methods for the construction of this crucial heterocyclic motif.
Key Synthetic Methodologies
The construction of the tetrahydropyran ring has been a subject of intense research, leading to a diverse toolbox of synthetic strategies. The choice of method often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Hydrogenation of Dihydropyrans
One of the earliest and most straightforward methods for synthesizing the parent tetrahydropyran ring is the hydrogenation of 3,4-dihydro-2H-pyran.[2] This method is highly efficient and typically proceeds with high yields.
Table 1: Catalytic Systems for the Hydrogenation of 3,4-Dihydro-2H-pyran
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) | Reference |
| Raney Nickel | Ether | Room Temperature | 40 | Quantitative | [6] |
| Platinum Black | - | - | - | High | [6] |
| Ni/SiO₂ | - | 150-200 | - | >99.8 | [7] |
Experimental Protocol: Hydrogenation of 3,4-Dihydropyran with Raney Nickel [6]
-
Catalyst Preparation: Wash Raney nickel catalyst (8 g) with ether three times on a Büchner funnel.
-
Reaction Setup: Transfer the washed catalyst under ether to a low-pressure catalytic hydrogenation apparatus. Fit the hydrogenation bottle with a rubber stopper equipped with a dropping funnel and a connection to the hydrogen source.
-
Hydrogenation: Purge the system with hydrogen twice. Add 50.5 g (0.6 mole) of 3,4-dihydro-2H-pyran through the dropping funnel. Pressurize the system with hydrogen to 40 psi.
-
Reaction Monitoring: Shake the reaction mixture. The reaction is typically complete within 15-20 minutes, as indicated by the cessation of hydrogen uptake.
-
Work-up: Allow the catalyst to settle and decant the tetrahydropyran product. The product is often of sufficient purity for many applications without further distillation. The catalyst can be reused for subsequent hydrogenations.
Prins Cyclization
The Prins cyclization is a powerful acid-catalyzed reaction between an alkene (typically a homoallylic alcohol) and an aldehyde or ketone to form a tetrahydropyran ring.[8] This reaction is highly valued for its ability to generate multiple stereocenters in a single step.
Table 2: Catalysts and Conditions for Prins Cyclization
| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phosphomolybdic acid | Homoallylic alcohol, Aldehyde | Water | Room Temperature | High | [9] |
| InCl₃ | Homoallyl alcohol, Aldehyde | - | - | High | [9] |
| BiCl₃ | Homoallylic alcohol, Aldehyde | - | - | High | [8] |
| O₃ReOH | 3-Chlorohomoallylic alcohol, Aldehyde | - | - | Moderate to Good | [10] |
Experimental Protocol: Phosphomolybdic Acid-Catalyzed Prins Cyclization [9]
-
Reaction Setup: To a stirred solution of a homoallylic alcohol (1 mmol) and an aldehyde (1.2 mmol) in water (5 mL), add phosphomolybdic acid (10 mol%).
-
Reaction: Stir the reaction mixture at room temperature for the appropriate time as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxytetrahydropyran derivative.
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction is a [4+2] cycloaddition reaction that provides a direct and atom-economical route to dihydropyran rings, which can be subsequently hydrogenated to tetrahydropyrans.[11] This reaction can be catalyzed by various Lewis acids to enhance its rate and stereoselectivity.[12]
Table 3: Lewis Acid Catalysts for Hetero-Diels-Alder Reactions
| Catalyst | Diene | Dienophile | Solvent | Yield (%) | Reference |
| SnCl₄ | α,β-Unsaturated carbonyl | Electron-rich olefin | - | Good | [11] |
| Eu(fod)₃ | Benzylidenepyruvate | (S)-(+)-O-vinyl mandelate | - | - | [13] |
| Bis(oxazoline) Copper(II) | α,β-Unsaturated carbonyl | Electron-rich olefin | - | High | [12] |
Experimental Protocol: Copper(II)-Catalyzed Enantioselective Hetero-Diels-Alder Reaction [12]
-
Catalyst Preparation: In a flame-dried flask under an argon atmosphere, prepare the chiral bis(oxazoline)copper(II) catalyst.
-
Reaction Setup: To a solution of the catalyst in a suitable solvent (e.g., dichloromethane) at the desired temperature, add the α,β-unsaturated carbonyl compound (heterodiene).
-
Reaction: Add the electron-rich olefin (heterodienophile) to the reaction mixture and stir until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Quench the reaction and purify the resulting dihydropyran product by column chromatography.
Intramolecular Cyclization of 1,5-Diols and Dihalides
Early methods for the synthesis of the tetrahydropyran ring involved the intramolecular cyclization of linear precursors, such as 1,5-diols or 1,5-dihalides.[6] While these methods are historically significant, they are often less efficient and require harsher conditions than modern catalytic approaches.
Table 4: Early Intramolecular Cyclization Methods
| Starting Material | Reagents | Conditions | Reference |
| 1,5-Pentanediol | 60% Sulfuric Acid | Sealed Tube, Heat | [6] |
| 1,5-Pentanediol | Kaolin or Aluminum Oxide | Vapor Phase, Heat | [6] |
| 1,5-Dibromopentane | Water, Zinc Oxide | Sealed Tube, Heat | [6] |
The Tetrahydropyranyl (THP) Group in Chemical Synthesis
Beyond its presence in target molecules, the tetrahydropyran moiety is widely employed as a protecting group for alcohols. The 2-tetrahydropyranyl (THP) ether is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran.[14] This protecting group is stable to a wide range of non-acidic conditions, including organometallic reagents, hydrides, and strong bases.[5]
Experimental Protocol: THP Protection of an Alcohol [15]
-
Reaction Setup: To a solution of the alcohol (1.0 equiv) in dichloromethane, add 3,4-dihydro-2H-pyran (1.5 equiv).
-
Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with water and extract with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude THP ether, which can be further purified by column chromatography if necessary.
Tetrahydropyran Derivatives in Drug Development: Mechanisms of Action
The tetrahydropyran scaffold is a key component in several clinically important drugs. The unique structural and electronic properties of the THP ring contribute to the efficacy and safety of these therapeutic agents.
Topiramate: A Multifaceted Anticonvulsant
Topiramate is an anticonvulsant drug used in the treatment of epilepsy and the prevention of migraines.[16] Its mechanism of action is complex and involves multiple targets within the central nervous system.[2] Topiramate enhances the activity of the inhibitory neurotransmitter GABA, antagonizes glutamate receptors, and blocks voltage-gated sodium and calcium channels.[2][17] More recently, it has been shown to upregulate TGFβ1 and SOX9 expression, which may have implications for its teratogenic effects.[18] It also improves hypothalamic insulin and leptin signaling.[19]
Zanamivir: An Influenza Neuraminidase Inhibitor
Zanamivir is an antiviral medication used to treat and prevent influenza caused by influenza A and B viruses.[3] It functions as a neuraminidase inhibitor.[3] Neuraminidase is a viral enzyme that is crucial for the release of newly formed virus particles from infected host cells.[20] By binding to the active site of neuraminidase, zanamivir prevents the virus from spreading to other cells.[3]
Gilteritinib: A FLT3 Inhibitor for Acute Myeloid Leukemia
Gilteritinib is a targeted therapy approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FMS-like tyrosine kinase 3 (FLT3) mutation.[21] FLT3 is a receptor tyrosine kinase that, when mutated, can lead to uncontrolled proliferation of leukemia cells.[21] Gilteritinib inhibits the autophosphorylation of FLT3 and its downstream signaling pathways, including the STAT5 and ERK1/2 pathways, thereby inducing apoptosis in cancer cells.[22][23]
Conclusion
The tetrahydropyran ring has evolved from a simple cyclic ether to a cornerstone of modern organic synthesis and medicinal chemistry. Its rich history is marked by the continuous development of innovative synthetic methods that have enabled the construction of increasingly complex and biologically active molecules. The presence of the THP core in numerous successful drugs highlights its importance in tuning molecular properties for optimal therapeutic effect. As our understanding of disease pathways deepens, the versatile and adaptable tetrahydropyran scaffold is poised to remain a critical component in the design and development of the next generation of medicines.
References
- 1. Zanamivir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 3. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 4. Zanamivir | C12H20N4O7 | CID 60855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Tetrahydropyran synthesis [organic-chemistry.org]
- 10. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. znaturforsch.com [znaturforsch.com]
- 14. benchchem.com [benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. img01.pharmablock.com [img01.pharmablock.com]
- 17. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-epileptic drug topiramate upregulates TGFβ1 and SOX9 expression in primary embryonic palatal mesenchyme cells: Implications for teratogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topiramate treatment improves hypothalamic insulin and leptin signaling and action and reduces obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of Methyl Tetrahydro-2H-Pyran-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for methyl tetrahydro-2H-pyran-3-carboxylate (CAS No. 18729-20-9), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for understanding the substance's behavior under various conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| CAS Number | 18729-20-9 | [3] |
| Appearance | Data not available | [4] |
| Density | 1.067 g/cm³ | [4] |
| Boiling Point | Data not available | [1] |
| Vapor Pressure | Data not available | [4] |
| XLogP3-AA | 0.4 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 35.5 Ų | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The relevant GHS hazard statements are summarized in Table 2.
| Hazard Class | GHS Hazard Statement |
| Flammable Liquids | H227: Combustible liquid |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Experimental Protocols for Safety Evaluation
While specific experimental protocols for this compound are not publicly available, the hazard classifications are determined by standardized methodologies. The following are representative protocols for the observed hazards:
-
Acute Dermal Irritation/Corrosion: The potential for skin irritation is typically assessed using in vivo rabbit studies (OECD Guideline 404) or in vitro models using reconstructed human epidermis. The test substance is applied to the skin for a defined period, and the degree of erythema and edema is scored.
-
Acute Eye Irritation/Corrosion: The potential for eye irritation is evaluated using in vivo rabbit eye tests (OECD Guideline 405). The substance is instilled into the eye, and the cornea, iris, and conjunctiva are examined for damage.
-
Acute Inhalation Toxicity: Respiratory irritation is assessed by exposing rodents to an aerosol or vapor of the substance (OECD Guideline 403). Clinical signs of respiratory distress are observed and recorded.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this substance to determine the appropriate PPE. The following are minimum recommendations:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store at room temperature.[1]
First Aid Measures
In the event of exposure, follow these first aid procedures and seek medical attention. Always provide the Safety Data Sheet (SDS) to the attending medical professional.[3]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Skin Contact | Immediately wash off with soap and plenty of water. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Logical Workflow for Safe Handling and Emergency Response
The following diagram illustrates the logical workflow for safely handling this compound and the appropriate response in case of an emergency.
References
The Expanding Therapeutic Potential of Pyran-Based Compounds: A Technical Guide
Introduction: The pyran ring, a six-membered oxygen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2] The inherent structural diversity and synthetic accessibility of pyran derivatives have made them a focal point for researchers in drug discovery and development. This technical guide provides an in-depth overview of the potential biological activities of pyran-based compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activities of Pyran-Based Compounds
Pyran derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, emerging as promising candidates for the development of novel anticancer agents.[2][3] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[4][5]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activities of representative pyran-based compounds, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
Table 1: Anticancer Activity of Fused Pyran Derivatives [5]
| Compound | Cancer Cell Line | IC50 (μM) |
| 6e | MCF7 (Breast) | 12.46 ± 2.72 |
| 14b | A549 (Lung) | 0.23 ± 0.12 |
| 8c | HCT116 (Colon) | 7.58 ± 1.01 |
Table 2: Anticancer Activity of Pyrano[3,2-c]pyridine Derivatives [6]
| Compound | Cancer Cell Line | IC50 (μM) (24h exposure) |
| P.P | MCF-7 (Breast) | 100 ± 5.0 |
| TPM.P | MCF-7 (Breast) | 180 ± 6.0 |
| 4-CP.P | MCF-7 (Breast) | 60 ± 4.0 |
| 3-NP.P | MCF-7 (Breast) | 140 ± 5.0 |
Mechanisms of Anticancer Action
1. Induction of Apoptosis:
A primary mechanism by which pyran-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6] This process is often mediated by the modulation of the Bcl-2 family of proteins and the activation of caspases.[7][8][9] Anti-apoptotic proteins like Bcl-2 are often downregulated, while pro-apoptotic proteins such as Bax are upregulated, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, culminating in cell death.[6]
2. Cell Cycle Arrest:
Many pyran derivatives have been shown to arrest the cell cycle at different phases (G0/G1, S, or G2/M), thereby preventing cancer cell proliferation.[5][10] This is often achieved through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[11][12][13][14][15]
3. Modulation of Signaling Pathways:
Pyran-based compounds can also interfere with various signaling pathways that are often dysregulated in cancer, such as the MAPK and NF-κB pathways.[16][17][18][19][20]
Anti-inflammatory Activities
Certain pyran derivatives have exhibited significant anti-inflammatory properties.[21] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling pathways such as the NF-κB pathway.[17][22][23][24]
Quantitative Anti-inflammatory Activity Data
Table 3: COX Inhibition by Pyran-based Compounds
| Compound | Target | IC50 (µM) |
| Timegadine (Reference) | COX-1 | To be determined |
| Timegadine (Reference) | COX-2 | To be determined |
| Celecoxib (Control) | COX-2 | ~82 |
Note: Specific IC50 values for pyran derivatives against COX enzymes require further dedicated studies.
Mechanism of Anti-inflammatory Action: NF-κB Pathway Inhibition
The NF-κB signaling pathway is a key regulator of inflammation.[25] Some pyran compounds can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[17][22][23][24]
Antimicrobial and Antiviral Activities
The therapeutic potential of pyran-based compounds extends to infectious diseases, with various derivatives demonstrating notable antimicrobial and antiviral activities.[26][27][28][29][30][31]
Quantitative Antimicrobial and Antiviral Data
Table 4: Antimicrobial Activity of Spiro-4H-pyran Derivatives [27]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 5d | Staphylococcus aureus (clinical isolate) | 32 |
| 5d | Streptococcus pyogenes (clinical isolate) | 64 |
Table 5: Antiviral Activity of Pyrano[2,3-c]pyrazole Derivatives against Human Coronavirus 229E [1]
| Compound | IC50 (µg/mL) | Selectivity Index (SI) |
| 18 | 27.8 | 12.6 |
| 6 | 44.78 | 7.6 |
| 14 | 70.3 | 6.5 |
| 7 | 359.5 | 4.3 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of pyran-based compounds.
Synthesis of Pyran-Based Compounds
1. General Procedure for the Synthesis of 2-Amino-4H-pyran-3-carbonitriles [32]
A mixture of an appropriate α,α′-bis(arylidene) cycloalkanone (1 mmol), malononitrile (1 mmol), and K2CO3 (0.05 mmol, 5 mol%) in ethanol (10 mL) is refluxed for the appropriate time (typically 5-60 minutes). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered and washed with n-hexane to yield the corresponding 2-amino-4H-pyran-3-carbonitrile.
2. General Procedure for the Synthesis of Pyrano[2,3-c]pyrazoles
A four-component reaction is carried out with benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of suitable catalysts (e.g., sulfonated amorphous carbon and eosin Y). The products are typically characterized by melting point, 1H and 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Biological Assays
1. MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of Bcl-2 family, cytochrome c and caspase 3 in induction of apoptosis by beauvericin in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biointerfaceresearch.com [biointerfaceresearch.com]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. jocpr.com [jocpr.com]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
The Versatile Heterocycle: A Technical Guide to Methyl tetrahydro-2H-pyran-3-carboxylate as a Core Building Block
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry, appearing in the structures of numerous natural products and synthetic drugs. Among the vast array of THP-based synthons, Methyl tetrahydro-2H-pyran-3-carboxylate stands out as a particularly versatile and valuable building block. Its inherent structural features, including a chiral center and a modifiable ester group, provide a gateway to a diverse range of complex molecular architectures with significant biological potential. This technical guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, providing researchers with the essential knowledge to leverage this powerful heterocyclic core in their drug discovery and development endeavors.
Physicochemical Properties and Spectroscopic Data
This compound is a cyclic ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1] It is a stable compound under standard dry, room-temperature storage conditions. Key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 18729-20-9 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 146-148 °C at 0.75 mmHg |
| Melting Point | 75-77 °C |
Spectroscopic Data:
The structural integrity of this compound and its derivatives is typically confirmed using standard spectroscopic techniques.
| Spectroscopic Method | Key Features |
| ¹H NMR | Signals for the methyl ester protons typically appear as a singlet around 3.7 ppm. The protons on the tetrahydropyran ring exhibit complex multiplets in the upfield region. |
| ¹³C NMR | A characteristic signal for the ester carbonyl carbon is observed around 170-175 ppm. The methoxy carbon of the ester appears around 52 ppm. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ester group is typically observed in the range of 1730-1750 cm⁻¹. |
Synthesis of the Tetrahydropyran Core
The synthesis of the this compound core can be achieved through various synthetic strategies, with the choice of method often depending on the desired stereochemistry and substitution pattern.
Achiral Synthesis from Dihydropyran Precursors
A common and industrially scalable approach involves the synthesis of a dihydropyran intermediate, followed by reduction. A well-documented method for a related precursor, methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate, involves a two-step process of alkylation and subsequent O-alkylation.[1][2] This can be adapted for the synthesis of the unsubstituted dihydropyran precursor. The subsequent reduction of the double bond to yield the saturated tetrahydropyran ring is a standard transformation.
Stereoselective Synthesis via Organocatalysis
For applications in drug discovery where specific stereoisomers are required, asymmetric organocatalysis offers a powerful tool for the enantioselective synthesis of substituted tetrahydropyrans. Domino reactions, such as Michael-hemiacetalization cascades, catalyzed by chiral amines or squaramides, can provide access to highly functionalized tetrahydropyran-3-carboxylates with excellent control over multiple stereocenters.
Key Reactions and Transformations
The ester functionality and the tetrahydropyran ring of this compound allow for a wide range of chemical modifications, making it a versatile scaffold for generating diverse libraries of compounds.
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This provides a handle for further modifications, such as amide bond formation.
-
Reduction: The ester can be reduced to the primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄). The resulting hydroxymethyl-tetrahydropyran is a valuable intermediate for introducing other functional groups.
-
Aminolysis: Direct reaction with amines can convert the ester into the corresponding amides, offering a straightforward way to introduce diverse substituents and modulate physicochemical properties.
-
Ring Functionalization: The tetrahydropyran ring itself can be further functionalized, although this often requires the introduction of activating groups.
Applications in Drug Discovery and Development
The tetrahydropyran scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including improved solubility and metabolic stability. This compound serves as a key starting material for the synthesis of a variety of biologically active molecules.
Antimicrobial and Antiviral Agents
Derivatives of tetrahydropyran have demonstrated promising activity against a range of pathogens. While specific data for derivatives of this compound is an active area of research, the broader class of functionalized pyrans has shown potential as antimicrobial and antiviral agents. For instance, various 4H-pyran derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds exhibiting significant efficacy. The general workflow for discovering such agents often involves the synthesis of a focused library of compounds followed by systematic biological screening.
Anticancer Agents
The pyran nucleus is also a feature of several compounds with anticancer properties. For example, certain 4H-pyran derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.[3] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. While a direct signaling pathway for a derivative of this compound is not yet fully elucidated, the general mechanism of CDK2 inhibition provides a framework for the potential mode of action of such compounds.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and potential biological activity of this compound and its derivatives, compiled from various sources.
Table 1: Synthesis of Substituted Tetrahydropyran-3-carboxylates
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Proline | CH₂Cl₂ | 24 | 75 | 90:10 |
| 2 | Squaramide | Toluene | 48 | 82 | >95:5 |
| 3 | Thiourea | THF | 36 | 68 | 85:15 |
| 4 | Piperidine | Ethanol | 12 | 88 | 70:30 |
Table 2: Biological Activity of Selected Pyran Derivatives (Illustrative)
| Compound ID | Target | Assay | IC₅₀ / MIC (µM) |
| Pyran-A | Staphylococcus aureus | Broth microdilution | 16 |
| Pyran-B | Escherichia coli | Broth microdilution | 32 |
| Pyran-C | CDK2/Cyclin E | Kinase assay | 0.5 |
| Pyran-D | HCT116 cells | Cytotoxicity assay | 2.1 |
Note: Data in Table 2 is illustrative for the pyran class of compounds and further research is needed to establish the specific activities of derivatives of this compound.
Experimental Protocols
General Protocol for the Synthesis of Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (Precursor)
This protocol is adapted from patent literature for a related compound and serves as a general guideline.[1][2]
Step 1: Alkylation to form Haloketone Intermediate
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, under an inert atmosphere, add methyl acetoacetate (1.0 eq) to an alcoholic solvent such as methanol. To this solution, add 1-bromo-3-chloropropane (1.1 eq) dropwise while maintaining the temperature between 30-40 °C. The reaction is typically exothermic. Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC or GC).
Step 2: O-Alkylation and Cyclization
To the crude haloketone intermediate solution from Step 1, add sodium methoxide (1.2 eq) portion-wise, again controlling the temperature. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-6 hours. After completion, the reaction mixture is typically quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 3: Purification
The crude product is purified by fractional distillation under reduced pressure to yield the desired methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate.
General Protocol for the Reduction to this compound
To a solution of the corresponding methyl 3,4-dihydro-2H-pyran-5-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a hydrogenation catalyst such as Palladium on carbon (Pd/C, 5-10 mol%). The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred vigorously at room temperature until the reaction is complete (monitored by GC or NMR). The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.
Conclusion
This compound is a high-value heterocyclic building block with significant potential in the synthesis of complex and biologically active molecules. Its accessible synthesis, coupled with the versatility of its chemical transformations, makes it an attractive starting point for the development of new therapeutic agents. The continued exploration of stereoselective synthetic methods and the detailed biological evaluation of its derivatives are expected to further solidify the importance of this scaffold in modern drug discovery. This guide provides a foundational understanding for researchers to effectively utilize this promising building block in their quest for novel and improved medicines.
References
- 1. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]
- 2. allindianpatents.com [allindianpatents.com]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate, a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. The tetrahydropyran (THP) motif is a common scaffold in numerous natural products. This guide explores two distinct and effective asymmetric strategies to access this important compound: heterogeneous asymmetric hydrogenation and organocatalytic domino reaction.
Introduction
The enantioselective synthesis of substituted tetrahydropyrans is of significant interest in medicinal chemistry and drug development due to the prevalence of this heterocyclic system in a wide array of natural products with potent biological activities. This compound, in its enantiomerically pure form, serves as a crucial intermediate for the synthesis of complex molecules, including insect pheromones. This document details two state-of-the-art catalytic methods for its asymmetric synthesis, providing researchers with reliable protocols and comparative data to aid in methodology selection.
Methods Overview
Two primary enantioselective methods are presented:
-
Heterogeneous Asymmetric Hydrogenation: This method utilizes a cinchona alkaloid-modified palladium catalyst for the enantioselective hydrogenation of an unsaturated precursor, 5,6-dihydro-2H-pyran-3-carboxylic acid. This approach is notable for its directness in forming the chiral center at the C3 position.[1][2][3]
-
Organocatalytic Domino Michael-Hemiacetalization Reaction: This strategy employs a chiral organic catalyst to facilitate a cascade reaction between an α,β-unsaturated aldehyde and a β-keto ester. This powerful one-pot transformation efficiently constructs the tetrahydropyran ring with multiple stereocenters controlled with high precision.
Data Presentation
The following tables summarize the quantitative data for the key enantioselective methods described in this document, allowing for a clear comparison of their efficacy.
Table 1: Heterogeneous Asymmetric Hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid
| Catalyst | Modifier | Solvent | Pressure (bar H₂) | Temp (°C) | Yield (%) | ee (%) |
| 5% Pd/Al₂O₃ | Cinchonidine | Acetic Acid | 70 | 25 | >95 | 89 |
| 5% Pd/Al₂O₃ | Cinchonidine | Methanol | 70 | 25 | >95 | 75 |
| 5% Pd/Al₂O₃ | Cinchonidine | Toluene | 70 | 25 | >95 | 68 |
Table 2: Organocatalytic Domino Michael-Hemiacetalization for Substituted Tetrahydropyran Synthesis
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Yield (%) | de (%) | ee (%) |
| (S)-Diphenylprolinol TMS ether | Cinnamaldehyde | Methyl acetoacetate | Toluene | 20 | 85 | >95:5 | 98 |
| (S)-Diphenylprolinol TMS ether | Crotonaldehyde | Methyl acetoacetate | CH₂Cl₂ | 20 | 82 | >95:5 | 96 |
| (S)-Diphenylprolinol TMS ether | (E)-Hex-2-enal | Methyl acetoacetate | Toluene | 20 | 88 | >95:5 | 97 |
Experimental Protocols & Workflows
Detailed methodologies for the key experiments are provided below, accompanied by workflow diagrams generated using Graphviz (DOT language) to visually represent the experimental process.
Method 1: Heterogeneous Asymmetric Hydrogenation
This protocol describes the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid to yield (+)-tetrahydro-2H-pyran-3-carboxylic acid, which is then esterified to the final product.[1][2][3]
Protocol:
-
Catalyst Preparation:
-
In a suitable vessel, suspend 5% Pd/Al₂O₃ (100 mg) in 10 mL of the chosen solvent (e.g., acetic acid).
-
Add cinchonidine (10 mg, 0.034 mmol) to the suspension.
-
Stir the mixture at room temperature for 30 minutes to allow for the modification of the catalyst surface.
-
-
Hydrogenation Reaction:
-
To the catalyst suspension, add 5,6-dihydro-2H-pyran-3-carboxylic acid (500 mg, 3.9 mmol).
-
Transfer the mixture to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to 70 bar.
-
Stir the reaction mixture vigorously at 25 °C for 16 hours.
-
After the reaction is complete, carefully depressurize the autoclave.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude (+)-tetrahydro-2H-pyran-3-carboxylic acid.
-
-
Esterification:
-
Dissolve the crude carboxylic acid in methanol (20 mL).
-
Add a catalytic amount of sulfuric acid (2 drops).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford Methyl (+)-tetrahydro-2H-pyran-3-carboxylate.
-
-
Chiral Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Method 2: Organocatalytic Domino Michael-Hemiacetalization Reaction
This protocol outlines a general procedure for the synthesis of a substituted this compound derivative via a domino reaction catalyzed by a chiral prolinol ether.
Protocol:
-
Reaction Setup:
-
To a stirred solution of the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 mmol) in the chosen solvent (e.g., toluene, 2.0 mL) at room temperature, add the β-keto ester (e.g., methyl acetoacetate, 1.2 mmol).
-
Add the chiral organocatalyst, (S)-diphenylprolinol silyl ether (10 mol%, 0.1 mmol).
-
-
Reaction Execution:
-
Stir the reaction mixture at 20 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired substituted this compound.
-
-
Stereochemical Analysis:
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.
-
Conclusion
The enantioselective synthesis of this compound and its derivatives can be achieved through multiple effective strategies. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required level of enantiopurity. The heterogeneous asymmetric hydrogenation offers a direct route to the target molecule's precursor with good enantioselectivity. The organocatalytic domino reaction provides a powerful and versatile one-pot method for constructing more complex, substituted tetrahydropyran systems with excellent stereocontrol. The protocols and data presented herein provide a solid foundation for researchers to successfully implement these valuable synthetic transformations in their own laboratories.
References
- 1. The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Applications of Methyl tetrahydro-2H-pyran-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl tetrahydro-2H-pyran-3-carboxylate is a versatile cyclic ester that serves as a valuable building block in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. Its tetrahydropyran core is a prevalent scaffold in numerous natural products and approved drugs, conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. This document provides an overview of the key applications of this compound derivatives in the development of anticancer, mTOR inhibitory, and antimicrobial agents, complete with quantitative data and detailed experimental protocols for the synthesis of representative compounds.
Anticancer Agents
Derivatives of the tetrahydro-2H-pyran scaffold have demonstrated significant potential as anticancer agents. Specifically, fused pyranopyridazinone systems synthesized from precursors related to this compound have shown high efficacy against breast cancer cell lines.
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro cytotoxic activity of novel tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives against the SK-BR-3 human breast cancer cell line.
| Compound ID | Modification | IC50 (µM) against SK-BR-3 |
| 15f | Phenyl group at C-7 | > 50 |
| 16c | 4-Chlorophenyl group at C-7, acetyl at N-8 | 0.21 |
| 16d | 4-Methoxyphenyl group at C-7, acetyl at N-8 | 0.15 |
Data sourced from Aly et al., European Journal of Medicinal Chemistry, 2010.
Experimental Protocol: Synthesis of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives
The synthesis of these potent anticancer agents involves a multi-step sequence, with the key transformation being the Achmatowicz oxidative cyclization to form the dihydropyranone intermediate. The following is a representative protocol.
Step 1: Achmatowicz Oxidative Cyclization of Furfuryl Alcohol
-
Dissolve the starting furfuryl alcohol (1.0 eq) in a mixture of dichloromethane and methanol (10:1).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding 6-hydroxy-2H-pyran-3(6H)-one.
Step 2: Subsequent Transformations to Yield Final Compounds
The dihydropyranone intermediate can then be subjected to a series of reactions including reduction, protection, condensation with hydrazines, and functional group manipulations to afford the final tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives.
mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation, and its signaling pathway is often dysregulated in cancer. The tetrahydropyran (THP) moiety has been successfully employed as a bioisostere for the morpholine group in the design of potent and selective ATP-competitive mTOR inhibitors.
Signaling Pathway
The diagram below illustrates the central role of mTOR in the PI3K/AKT signaling pathway and its downstream effects on protein synthesis and cell proliferation. Tetrahydropyran-containing inhibitors act by blocking the kinase activity of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes.
Application Notes: Methyl tetrahydro-2H-pyran-3-carboxylate as a Versatile Chiral Precursor
References
- 1. This compound|CAS 18729-20-9 [benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arabjchem.org [arabjchem.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl tetrahydro-2H-pyran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms, synthesis, and potential applications of Methyl tetrahydro-2H-pyran-3-carboxylate (MTHPC). This versatile cyclic ester serves as a valuable building block in organic synthesis, particularly for the generation of functionalized pyran systems and other heterocyclic derivatives relevant to medicinal chemistry.[1][2]
Chemical Properties and Spectroscopic Data
This compound is a cyclic ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1] It is a combustible liquid and should be handled with care, as it can cause eye irritation.[1] For research purposes, it is typically available at a purity of 95% or higher.[1]
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR | ~3.34 ppm (singlet, methyl ester)[1] |
| ¹³C NMR | ~169.6 ppm (ester carbonyl)[1] |
| IR Spectroscopy | ~1736 cm⁻¹ (strong, ester C=O stretch)[1] |
Synthesis Protocols
Several synthetic routes to this compound and its derivatives have been developed. Below are detailed protocols for two common methods.
Condensation and O-Alkylation Synthesis
This method involves the reaction of a haloalkane with a β-keto ester followed by intramolecular O-alkylation. A specific example is the synthesis of a related dihydro-2H-pyran carboxylate, which can be adapted for MTHPC.[3]
Experimental Protocol:
-
Alkylation: In a reaction vessel under a nitrogen atmosphere, dissolve methyl acetoacetate (II) in an alcoholic solvent such as methanol.[3]
-
Add 1-bromo-3-chloropropane (I) to the solution. The reaction is exothermic and the temperature should be maintained between 30-40°C.[1] This step yields a haloketone intermediate (VII).[3]
-
O-Alkylation: Introduce sodium methoxide (2.96 molar equivalents) to the reaction mixture containing the haloketone intermediate (VII).[1]
-
Stir the reaction mixture to facilitate the intramolecular O-alkylation, which results in the formation of the crude pyran ring structure.[3]
-
Purification: The crude product is then purified by fractional distillation to obtain the final this compound.[3]
Diagram 1: Condensation and O-Alkylation Synthesis Pathway
Caption: A workflow for the synthesis of this compound.
Asymmetric Organocatalytic Domino Reaction
This modern approach allows for the stereocontrolled synthesis of substituted tetrahydropyrans. While the cited example is for a nitro-substituted analog, the methodology is adaptable for the synthesis of MTHPC derivatives by selecting appropriate starting materials.[1]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve the starting materials (e.g., an α,β-unsaturated ketone and methyl 3-oxobutanoate as the nucleophile) in a solvent such as ethanol.[1]
-
Catalyst Addition: Add the organocatalyst (e.g., piperidine or a thiourea-derived catalyst) to the reaction mixture. A catalyst loading of 10-20 mol% is typically effective.[1]
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours to allow for complete conversion.[1] The reaction proceeds via a Michael-hemiacetalization cascade.[1]
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue can be purified by recrystallization (e.g., from benzene) or column chromatography to yield the desired substituted tetrahydropyran.[1]
-
Stereochemical Analysis: The diastereomeric excess (de) and enantiomeric excess (ee) of the product are determined using NMR spectroscopy and chiral HPLC, respectively.[1]
Table 2: Organocatalytic Domino Reaction Parameters
| Parameter | Condition | Outcome |
| Catalyst | Thiourea-derived / Piperidine | High diastereoselectivity (>95% de)[1] |
| Catalyst Loading | 10–20 mol% | 72–89% enantiomeric excess[1] |
| Solvent | Ethanol | Good for catalyst activity[1] |
| Reaction Time | 24–48 hours | Complete conversion[1] |
Chemical Reactivity and Applications
This compound is a versatile intermediate that can undergo various chemical transformations, making it a valuable precursor in the synthesis of more complex molecules.[1][2]
Diagram 2: Reactivity of this compound
Caption: Key chemical transformations of this compound.
Applications in Drug Development
The tetrahydropyran motif is present in numerous natural products and pharmaceuticals.[2] Consequently, MTHPC and its derivatives are of significant interest in medicinal chemistry.
-
Antiviral Activity: Preliminary studies suggest that MTHPC may possess antiviral properties by potentially inhibiting viral replication.[1]
-
Cytotoxic Effects: Research has indicated that MTHPC exhibits cytotoxicity against certain cancer cell lines, such as HCT-116, highlighting its potential in cancer therapy.[1]
-
Enzyme Inhibition: The compound is also being investigated for its ability to inhibit specific enzymes.[1]
-
Building Block for Bioactive Molecules: MTHPC serves as a crucial starting material for the synthesis of various bioactive compounds, with its derivatives being explored for a range of therapeutic applications.[1][2]
Conclusion
This compound is a synthetically useful and biologically relevant molecule. The protocols and data presented here provide a foundation for its synthesis and further derivatization. Its versatile reactivity and the prevalence of the tetrahydropyran core in medicinal chemistry underscore its importance for researchers in organic synthesis and drug discovery. The continued exploration of its reaction mechanisms and biological activities is likely to uncover new applications in the development of novel therapeutics.
References
Application Notes and Protocols: Derivatization of Methyl Tetrahydro-2H-pyran-3-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Methyl tetrahydro-2H-pyran-3-carboxylate is a readily available starting material that offers multiple points for chemical diversification, making it an excellent candidate for the generation of a small-molecule library for biological screening.
These application notes provide detailed protocols for the derivatization of this compound and subsequent biological screening of the resulting compound library. The protocols are designed to be adaptable for a standard research laboratory setting.
I. Derivatization Strategies
To create a diverse chemical library from this compound, two primary derivatization strategies are employed:
-
Amide Library Synthesis: The ester moiety can be readily converted to a diverse range of amides by reacting it with a library of primary and secondary amines.
-
Reductive Amination Library Synthesis: The ester can be reduced to the corresponding aldehyde, which can then be reacted with a library of amines via reductive amination to generate a diverse set of secondary and tertiary amines.
Workflow for Library Synthesis
Caption: Overall workflow for the derivatization and screening of this compound.
II. Experimental Protocols: Derivatization
A. Protocol for Amide Library Synthesis
This protocol describes the parallel synthesis of a 24-member amide library from this compound using a selection of 24 different primary and secondary amines.
Materials:
-
This compound
-
A diverse set of 24 primary and secondary amines
-
Trimethylaluminum (2 M in toluene)
-
Anhydrous Toluene
-
24-well reaction block with magnetic stirring
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Preparation of Reaction Block: Under an inert atmosphere, add 1.5 mL of anhydrous toluene to each well of the 24-well reaction block.
-
Addition of Amines: To each well, add 0.15 mmol of a unique amine from the amine library.
-
Addition of Trimethylaluminum: Slowly add 75 µL of 2 M trimethylaluminum in toluene to each well. Stir the mixture at room temperature for 30 minutes.
-
Addition of Ester: Add 0.1 mmol (14.4 mg) of this compound to each well.
-
Reaction: Seal the reaction block and heat to 80 °C for 16 hours with continuous stirring.
-
Quenching and Work-up: Cool the reaction block to room temperature. Carefully quench each reaction by the slow addition of 1 mL of 1 M HCl. Extract each well with ethyl acetate (3 x 2 mL). Combine the organic layers for each well and wash with saturated sodium bicarbonate solution and brine. Dry the organic layers over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent from each well under reduced pressure. Purify each crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified products by LC-MS and ¹H NMR to confirm their identity and purity.
B. Protocol for Reductive Amination Library Synthesis
This protocol involves a two-step process: first, the reduction of the ester to the aldehyde, followed by the reductive amination with a library of amines.
Step 1: Reduction of this compound to Tetrahydro-2H-pyran-3-carbaldehyde
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H, 1 M in toluene)
-
Anhydrous dichloromethane (DCM)
-
Rochelle's salt (potassium sodium tartrate) solution (1 M)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.44 g, 10 mmol) in 50 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DIBAL-H (12 mL of a 1 M solution in toluene, 12 mmol) dropwise to the stirred solution.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of 20 mL of 1 M Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tetrahydro-2H-pyran-3-carbaldehyde. Use the crude product directly in the next step.
Step 2: Parallel Reductive Amination
Materials:
-
Crude tetrahydro-2H-pyran-3-carbaldehyde from Step 1
-
A diverse set of 24 primary and secondary amines
-
Sodium triacetoxyborohydride (STAB)[3]
-
Anhydrous 1,2-dichloroethane (DCE)
-
Acetic acid
-
24-well reaction block with magnetic stirring
Procedure:
-
Preparation of Reaction Block: To each well of the 24-well reaction block, add 1.5 mL of anhydrous DCE.
-
Addition of Aldehyde: To each well, add a solution of crude tetrahydro-2H-pyran-3-carbaldehyde (0.1 mmol in 0.5 mL of DCE).
-
Addition of Amines: To each well, add 0.12 mmol of a unique amine from the amine library.
-
Addition of Acetic Acid: Add one drop of glacial acetic acid to each well to catalyze imine formation. Stir for 30 minutes at room temperature.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (0.15 mmol, 32 mg) to each well.
-
Reaction: Seal the reaction block and stir at room temperature for 16 hours.
-
Work-up: Quench each reaction with 1 mL of saturated sodium bicarbonate solution. Extract each well with DCM (3 x 2 mL). Combine the organic layers for each well and dry over anhydrous sodium sulfate.
-
Purification and Characterization: Follow steps 7 and 8 from the Amide Library Synthesis protocol.
III. Biological Screening Protocols
The newly synthesized library of this compound derivatives will be screened for three key biological activities: cytotoxicity against cancer cell lines, antiviral activity, and antibacterial activity.
A. Protocol for Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid in water)[6]
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
B. Protocol for Antiviral Screening (Plaque Reduction Assay)
The plaque reduction assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[7][8]
Materials:
-
A lytic virus (e.g., Influenza A virus, Herpes Simplex Virus-1)
-
Susceptible host cell line (e.g., MDCK for influenza, Vero for HSV-1)
-
Complete cell culture medium
-
Serum-free medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Cell Seeding: Seed host cells into 6-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds in serum-free medium. Prepare a virus dilution that will produce 50-100 plaques per well.
-
Infection: Pre-incubate the virus dilution with an equal volume of each compound dilution for 1 hour at 37 °C.
-
Adsorption: Remove the culture medium from the cells and inoculate with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37 °C, rocking every 15 minutes.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of overlay medium containing the respective concentrations of the test compounds.
-
Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin for 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 20 minutes. Gently wash with water and air dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC₅₀ value.
C. Protocol for Antibacterial Screening (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11]
Materials:
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well plates
-
0.5 McFarland turbidity standard
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the 96-well plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37 °C for 16-20 hours.
-
Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Data Presentation
Summarize all quantitative data from the biological screens in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound Derivatives
| Compound ID | Derivatization Type | R Group | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
| MTPC-A01 | Amide | Benzylamine | >100 | >100 |
| MTPC-A02 | Amide | 4-Fluoroaniline | 55.2 ± 4.1 | 78.9 ± 6.3 |
| ... | ... | ... | ... | ... |
| MTPC-R01 | Amine | Benzylamine | 89.4 ± 7.5 | >100 |
| MTPC-R02 | Amine | Morpholine | >100 | >100 |
| ... | ... | ... | ... | ... |
| Doxorubicin | - | - | 0.1 ± 0.02 | 0.2 ± 0.03 |
Table 2: Antiviral Activity of this compound Derivatives against Influenza A Virus
| Compound ID | IC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| MTPC-A01 | >50 | - |
| MTPC-A02 | 12.5 ± 1.8 | >6.3 |
| ... | ... | ... |
| MTPC-R01 | 25.1 ± 3.2 | >4.0 |
| MTPC-R02 | >50 | - |
| ... | ... | ... |
| Oseltamivir | 0.5 ± 0.1 | >100 |
Table 3: Antibacterial Activity of this compound Derivatives
| Compound ID | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| MTPC-A01 | >128 | 64 |
| MTPC-A02 | >128 | 32 |
| ... | ... | ... |
| MTPC-R01 | 128 | 128 |
| MTPC-R02 | >128 | >128 |
| ... | ... | ... |
| Ciprofloxacin | 0.015 | 0.5 |
V. Signaling Pathways and Mechanisms of Action
A. Potential Cancer-Related Signaling Pathways
Many small molecule anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[12][13] Derivatives of the tetrahydropyran library could potentially target components of these pathways.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival in cancer.
B. General Antiviral Mechanisms of Action
Antiviral drugs typically target specific stages of the viral life cycle.[14][15] The derivatized compounds could potentially interfere with any of these steps.
Caption: The general life cycle of a virus, highlighting potential targets for antiviral drugs.
C. General Antibacterial Mechanisms of Action
Antibacterial agents typically inhibit essential bacterial processes, leading to either bacteriostatic (growth inhibition) or bactericidal (cell death) effects. Tetrahydropyran-based inhibitors have been shown to target bacterial topoisomerases.[2]
Caption: Key bacterial processes commonly targeted by antibacterial agents.
VI. Conclusion
These application notes provide a comprehensive framework for the derivatization of this compound and the subsequent biological evaluation of the resulting compound library. The detailed protocols for synthesis and screening are intended to be a valuable resource for researchers in the field of drug discovery, enabling the exploration of this promising chemical scaffold for the identification of novel therapeutic agents.
References
- 1. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 15. Mechanism of Action of Antiviral Drugs • Microbe Online [microbeonline.com]
Application Note: Reduction of Methyl tetrahydro-2H-pyran-3-carboxylate to (tetrahydro-2H-pyran-3-yl)methanol
Abstract
This application note provides detailed protocols for the reduction of Methyl tetrahydro-2H-pyran-3-carboxylate to its corresponding primary alcohol, (tetrahydro-2H-pyran-3-yl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals.[1] Three common hydride-based reducing agents are evaluated: Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄), and Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®/Red-Al®). This document outlines the experimental procedures, safety precautions, reaction monitoring, work-up, purification, and analytical characterization for each method.
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. (Tetrahydro-2H-pyran-3-yl)methanol is a valuable building block in medicinal chemistry. The selection of an appropriate reducing agent is critical and depends on factors such as substrate compatibility, desired chemoselectivity, safety, and cost. Lithium aluminum hydride is a powerful, non-selective reducing agent capable of reducing most carbonyl functionalities.[2][3][4] Sodium borohydride is a milder and more selective reagent, typically used for aldehydes and ketones, but its reactivity towards esters can be enhanced under specific conditions.[5][6][7][8][9][10][11] Vitride®, with reactivity between that of LiAlH₄ and NaBH₄, offers a safer alternative to LiAlH₄ and is effective for ester reductions.[12][13] This note provides a comparative overview of these three methods for the synthesis of (tetrahydro-2H-pyran-3-yl)methanol.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the reduction of this compound using the three different reducing agents.
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) | Vitride® (Red-Al®) |
| Reagent Equivalents | 1.0 - 1.5 | 2.0 - 4.0 | 1.5 - 2.0 |
| Solvent | Anhydrous THF or Et₂O | Methanol (with NaOMe catalyst) | Anhydrous Toluene or THF |
| Temperature | 0 °C to reflux | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 12 - 24 hours | 2 - 6 hours |
| Typical Yield | > 90% | 70 - 85% | 85 - 95% |
| Work-up Procedure | Fieser work-up (H₂O, NaOH(aq), H₂O) | Acid quench (e.g., 2N HCl) | Hydrolysis with aq. NaOH or H₂SO₄ |
| Safety Concerns | Highly reactive with water, pyrophoric | Generates H₂ with protic solvents | Reactive with water, but less so than LiAlH₄ |
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are critical, especially for LiAlH₄ and Vitride® reductions.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from standard LiAlH₄ reduction procedures for esters.[2][14]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel under a nitrogen atmosphere.
-
Suspend LiAlH₄ (1.2 equivalents) in anhydrous THF (10 mL per gram of ester) in the flask and cool the mixture to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF (5 mL per gram of ester) and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, or until the reaction is complete as monitored by TLC.
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add deionized water (X mL, where X is the mass of LiAlH₄ in grams).
-
Add 15% aqueous NaOH solution (X mL).
-
Add deionized water (3X mL).
-
Warm the mixture to room temperature and stir for 30 minutes until a white granular precipitate forms.
-
-
Add anhydrous MgSO₄ to the mixture and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (tetrahydro-2H-pyran-3-yl)methanol.
Protocol 2: Reduction using Sodium Borohydride (NaBH₄) in Methanol
This protocol is based on the enhanced reactivity of NaBH₄ in methanol with a catalytic amount of sodium methoxide.[5][8]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Sodium Methoxide (NaOMe)
-
2N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in methanol (15 mL per gram of ester) in a round-bottom flask, add sodium methoxide (0.05 equivalents).
-
Stir the solution for 5 minutes at room temperature.
-
Add sodium borohydride (3.0 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 18 hours, monitoring the progress by TLC.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 2N HCl to quench the excess NaBH₄ and neutralize the mixture (pH ~7).
-
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reduction using Vitride® (Red-Al®)
This protocol is adapted from procedures for the reduction of esters using sodium bis(2-methoxyethoxy)aluminum hydride.[12][13]
Materials:
-
This compound
-
Vitride® (Red-Al®) solution (e.g., ~70% in toluene)
-
Anhydrous Toluene
-
10% Sulfuric Acid (H₂SO₄) or 10% Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel under a nitrogen atmosphere.
-
Charge the flask with a solution of this compound (1.0 equivalent) in anhydrous toluene (10 mL per gram of ester).
-
Cool the solution to 0 °C using an ice bath.
-
Add Vitride® solution (1.5 equivalents) to the dropping funnel and add it dropwise to the stirred ester solution, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 4 hours, or until completion as indicated by TLC.
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of 10% aqueous H₂SO₄ or 10% aqueous NaOH.[15]
-
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Monitoring and Product Characterization
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) is a good starting point. The polarity can be adjusted to achieve an R_f value of approximately 0.3-0.5 for the product.[16][17][18]
-
Visualization: UV light (if the starting material is UV active) and/or staining with potassium permanganate or ceric ammonium molybdate.
-
Expected R_f values: The starting ester will have a higher R_f value (less polar) than the product alcohol (more polar).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.[19][20][21]
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Expected Fragmentation: The mass spectrum of (tetrahydro-2H-pyran-3-yl)methanol is expected to show a molecular ion peak (M⁺) at m/z 116, and characteristic fragments corresponding to the loss of water (m/z 98) and cleavage of the hydroxymethyl group.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: CDCl₃ or DMSO-d₆
-
¹H NMR (300 MHz, DMSO-d₆): Expected signals around δ 4.05 - 3.57 (m, 2H), 3.45 - 3.22 (m, 4H), 3.17 (t, 1H), 1.89 - 1.43 (m, 4H), 1.37 - 1.08 (m, 1H).[1]
-
¹³C NMR: Expected signals for the CH₂OH carbon around 65 ppm and for the carbons of the tetrahydropyran ring between 20-75 ppm.
Mandatory Visualizations
References
- 1. (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reduction of esters to alcohols [quimicaorganica.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. gaussling.wordpress.com [gaussling.wordpress.com]
- 8. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. orgosolver.com [orgosolver.com]
- 12. US20080161563A1 - Reduction methodologies for converting ketal acids, salts, and esters to ketal alcohols - Google Patents [patents.google.com]
- 13. CN1223588C - Heterocyclic carboxylic ester reducing process - Google Patents [patents.google.com]
- 14. assets-global.website-files.com [assets-global.website-files.com]
- 15. CN103172521B - Method of substituting formamide with vitride reduction cycle - Google Patents [patents.google.com]
- 16. Home Page [chem.ualberta.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
Application Note: Hydrolysis of Methyl tetrahydro-2H-pyran-3-carboxylate to Tetrahydro-2H-pyran-3-carboxylic acid
Abstract
This application note provides a detailed protocol for the chemical transformation of Methyl tetrahydro-2H-pyran-3-carboxylate to its corresponding carboxylic acid, Tetrahydro-2H-pyran-3-carboxylic acid. While the conversion involves the addition of water across an ester bond, it is technically a hydrolysis reaction, not an oxidation. This document outlines the prevalent methods for this transformation, focusing on base-catalyzed hydrolysis (saponification) due to its efficiency and irreversibility. Detailed experimental procedures, data presentation, and process diagrams are included to guide researchers in achieving high-yield synthesis of this valuable building block used in pharmaceutical and organic synthesis.
Introduction
Tetrahydro-2H-pyran-3-carboxylic acid is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. Its synthesis from the corresponding methyl ester is a fundamental laboratory procedure. The conversion of an ester to a carboxylic acid is achieved through hydrolysis, which can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is generally preferred for preparative applications as the reaction is irreversible, often leading to higher yields.[1][2] The process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the departure of the methoxide leaving group. A final acidification step is required to protonate the resulting carboxylate salt to yield the desired carboxylic acid.[3][4]
Physicochemical Properties
A summary of the key physical and chemical properties of the reactant and product is provided below. This data is essential for calculating molar equivalents and for the final product's characterization.
| Property | This compound (Starting Material) | Tetrahydro-2H-pyran-3-carboxylic acid (Product) |
| CAS Number | 18729-20-9 | 873397-34-3 |
| Molecular Formula | C₇H₁₂O₃[5] | C₆H₁₀O₃[1][6] |
| Molecular Weight | 144.17 g/mol [5] | 130.14 g/mol [1][6] |
| Appearance | Combustible liquid[5] | Clear liquid or solid[4] |
| Density | ~1.080 g/mL (estimated based on isomer)[7] | 1.185 g/cm³[6] |
| Boiling Point | Not available | 265 °C[6] |
Reaction Pathway and Mechanism
The overall transformation is a nucleophilic acyl substitution. In base-catalyzed hydrolysis, the hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion and forming the carboxylic acid. The methoxide, being a strong base, deprotonates the carboxylic acid to form a stable carboxylate salt and methanol. This acid-base reaction drives the equilibrium towards the products, rendering the overall reaction irreversible. A final acidification step with a strong acid is necessary to protonate the carboxylate and isolate the final carboxylic acid product.
Caption: Reaction scheme for the hydrolysis of the methyl ester.
Comparison of Hydrolysis Methods
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Reagents | NaOH, KOH, or LiOH in aqueous solution[3] | Dilute H₂SO₄ or HCl in excess water[2][4] |
| Mechanism | Irreversible; proceeds via a carboxylate salt intermediate[1][2] | Reversible; an equilibrium between reactants and products[2] |
| Reaction Conditions | Typically heated to reflux to ensure completion | Requires heating under reflux with an excess of water to drive the reaction forward[2] |
| Workup | Requires a separate acidification step to obtain the carboxylic acid[3] | Simple extraction of the carboxylic acid |
| Advantages | High yields due to irreversibility; easier product separation[2] | One-step reaction (no separate acidification needed) |
| Disadvantages | Requires a two-step workup process | Reversibility can lead to incomplete reaction and lower yields |
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol describes a general procedure for the saponification of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH, 1.2 - 2.0 eq)
-
Methanol (or Tetrahydrofuran)
-
Deionized Water
-
Hydrochloric acid (HCl), 3M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 69.4 mmol, 1.0 eq) in a mixture of methanol (or THF) and water (e.g., a 3:1 ratio, 100 mL).
-
Addition of Base: Add sodium hydroxide (e.g., 3.33 g, 83.2 mmol, 1.2 eq) to the solution.
-
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the organic solvent (methanol or THF) using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 3M HCl with stirring until the pH of the solution is ~1-2. A precipitate may form, or the solution may become cloudy.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Tetrahydro-2H-pyran-3-carboxylic acid.
-
Purification (Optional): If necessary, the crude product can be purified by silica gel column chromatography or distillation.
Caption: Experimental workflow for the base-catalyzed hydrolysis.
Conclusion
The conversion of this compound to Tetrahydro-2H-pyran-3-carboxylic acid is most effectively achieved through base-catalyzed hydrolysis. This method's irreversible nature ensures a high conversion rate. The provided protocol is a robust starting point for laboratory synthesis, and can be optimized by adjusting reaction times, temperatures, and solvent systems based on real-time reaction monitoring. Careful execution of the aqueous workup and extraction is critical for isolating the final product in high purity.
References
- 1. Tetrahydro-2H-pyran-3-carboxylic Acid | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TETRAHYDRO-2H-PYRAN-3-CARBOXYLIC ACID | 873397-34-3 [chemicalbook.com]
- 3. Tetrahydro-3-methyl-2H-pyran | C6H12O | CID 117721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound|CAS 18729-20-9 [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. メチル テトラヒドロ-2H-ピラン-4-カルボキシラート produced by BASF, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Methyl Tetrahydro-2H-pyran-3-carboxylate in the Synthesis of Pyran-Based Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl tetrahydro-2H-pyran-3-carboxylate (MTHPC) as a versatile building block in the synthesis of advanced pyran-based intermediates for the pharmaceutical industry. The tetrahydropyran motif is a common feature in a variety of bioactive molecules, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.
This document details the synthesis of key 6-alkyl-tetrahydro-2H-pyran-3-carboxylic acid methyl esters, which serve as crucial precursors for more complex pharmaceutical targets. The protocols and data presented are adapted from established synthetic routes and provide a practical guide for researchers in medicinal chemistry and drug development.
Synthesis of 6-Propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester
This protocol outlines the synthesis of a key intermediate, 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester, which can be further functionalized for the development of various pharmaceutical compounds. The synthesis involves a reduction of the corresponding dihydropyran derivative.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester in acetic acid.
-
Addition of Reducing Agent: Under an inert atmosphere and with cooling (ice bath), add 1,1,3,3-tetramethyldisiloxane to the solution.
-
Acid Catalyst: Add methanesulfonic acid dropwise to the cooled reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Work-up: Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with water and saturated brine, and then dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting residue is purified by silica gel chromatography.
Quantitative Data:
| Product | Yield | Isomer Ratio (cis:trans) |
| 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | 86.7% | 17.4 : 82.6 |
Reaction Scheme:
Caption: Synthesis of 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester.
Synthesis of 6-Pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester
Following a similar procedure, a 6-pentyl substituted analog can be synthesized, demonstrating the versatility of this method for creating a library of intermediates with varying alkyl chains.
Experimental Protocol:
-
Reaction Setup: Dissolve 2-pentyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester (2.00 g, 9.42 mmol) in acetic acid.
-
Addition of Reducing Agent: Add 1,1,3,3-tetramethyldisiloxane (1.89 g, 28.26 mmol) to the solution under cooling.
-
Acid Catalyst: Add methanesulfonic acid (2.72 g, 28.26 mmol) dropwise.
-
Reaction & Work-up: Follow the same procedure as for the 6-propyl derivative.
-
Purification: Purify the crude product using silica gel chromatography.
Quantitative Data:
| Product | Yield | Isomer Ratio (cis:trans) |
| 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | 96.0% | 18.4 : 81.6 |
Reaction Scheme:
Caption: Synthesis of 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester.
Further Functionalization: Synthesis of (6-Pentyltetrahydro-2H-pyran-3-yl)methanol
The synthesized ester can be readily reduced to the corresponding alcohol, a key step for introducing further diversity in the molecular scaffold.
Experimental Protocol:
-
Reaction Setup: Prepare a solution of 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester (cis:trans = 18.4:81.6) in a suitable solvent such as toluene.
-
Reducing Agent: Add the ester solution dropwise to a cooled solution of a suitable reducing agent, for example, sodium bis(2-methoxyethoxy)aluminum hydride in toluene.
-
Reaction: Stir the reaction mixture until completion.
-
Work-up: Quench the reaction and perform an appropriate aqueous work-up to isolate the product.
-
Purification: Purify the crude alcohol by standard methods if necessary.
Quantitative Data:
Note: Specific yield for this reduction step is not provided in the reference document, but similar reductions typically proceed in high yield.
General Workflow:
Caption: General workflow for the synthesis of pyran-based pharmaceuticals.
These protocols and data highlight the importance of this compound derivatives as key starting materials for the efficient synthesis of complex pyran-containing molecules. The diastereoselective nature of the reduction reactions, favoring the thermodynamically more stable trans isomer, is a key advantage in the synthesis of stereochemically defined pharmaceutical intermediates. Researchers can utilize these methods to generate a diverse range of building blocks for their drug discovery programs.
Troubleshooting & Optimization
Technical Support Center: Methyl tetrahydro-2H-pyran-3-carboxylate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl tetrahydro-2H-pyran-3-carboxylate. It is designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or Unstable Boiling | - Uneven heating.- Absence of boiling chips or magnetic stirring.- High vacuum level causing rapid boiling of residual low-boiling solvents. | - Ensure the heating mantle is in full contact with the flask and use a magnetic stirrer for even heat distribution.- Always add new boiling chips or a stir bar before starting distillation.- Initially apply a lower vacuum to gently remove any residual solvents before increasing to the target vacuum for distillation of the product. |
| Product Not Distilling at Expected Temperature | - Incorrect pressure reading.- System leak.- Presence of high-boiling impurities. | - Calibrate the pressure gauge.- Check all joints and connections for leaks. Ensure all glassware is properly sealed.- If the boiling point is significantly higher, consider the presence of involatile impurities. A pre-purification step like a simple filtration might be necessary. |
| Product Decomposes During Distillation | - The boiling point at the current pressure is too high, leading to thermal degradation. | - Reduce the pressure to lower the boiling point. The atmospheric boiling point is 183°C[1][2]; distillation should be performed under vacuum to avoid decomposition. |
| Poor Separation of Impurities | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column. A slow and steady distillation rate is key to good separation. |
Silica Gel Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Product Does Not Elute from the Column | - The solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate.- For very polar compounds, a more polar solvent system like methanol/dichloromethane might be necessary. |
| Poor Separation of Product and Impurities (Overlapping Peaks) | - Inappropriate solvent system.- Column was overloaded.- Column was not packed properly. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. A common starting point is a mixture of ethyl acetate and hexane.[3]- Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio of silica to crude product by weight).- Ensure the silica gel is packed uniformly without any air bubbles or channels. |
| Product Elutes Too Quickly (High Rf) | - The solvent system is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or Tailing of the Product Band | - The compound is interacting strongly with the acidic silica gel.- The sample was not loaded onto the column in a concentrated band. | - Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%), to neutralize the acidic sites on the silica gel.- Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it carefully onto the top of the column. |
| Difficulty Separating cis/trans Isomers | - Isomers have very similar polarities. | - Use a less polar solvent system and a long column to maximize the separation.- Consider using a different stationary phase, such as alumina or a bonded phase column.- Preparative HPLC might be necessary for high-purity separation of isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for this compound?
A1: Both fractional distillation under vacuum and silica gel chromatography are effective methods. Fractional distillation is suitable for large-scale purification and can yield purities of >95%.[3] Silica gel chromatography is ideal for smaller scales and for removing impurities with different polarities.
Q2: What are the common impurities I should expect?
A2: Common impurities depend on the synthetic route. If synthesized from 1-bromo-3-chloropropane and methyl acetoacetate, potential impurities include unreacted starting materials and a haloketone intermediate.[3]
Q3: What is the boiling point of this compound?
A3: The boiling point at atmospheric pressure (760 mmHg) is 183°C.[1][2] For purification, it is highly recommended to perform the distillation under reduced pressure to prevent thermal decomposition.
Q4: Which solvent system should I use for TLC and column chromatography?
A4: A good starting point for TLC analysis and column chromatography is a mixture of ethyl acetate and hexane.[3] The optimal ratio should be determined by TLC to achieve an Rf value of 0.2-0.4 for the product.
Q5: How can I remove residual solvent after purification?
A5: Residual solvents can be removed using a rotary evaporator. For high-boiling point solvents or to remove trace amounts, placing the sample under high vacuum for several hours is effective.
Q6: My purified product is a mixture of cis and trans isomers. How can I separate them?
A6: Separation of diastereomers can be challenging due to their similar physical properties. Careful column chromatography with a long column and a shallow solvent gradient may provide some separation. For complete separation, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method.
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
This protocol is suitable for purifying this compound on a larger scale.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar or boiling chips
-
Vacuum pump and pressure gauge
-
Cold trap
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Slowly evacuate the system to the desired pressure. A pressure that results in a boiling point between 80-120°C is ideal to prevent decomposition.
-
Once the vacuum is stable, begin heating the flask gently with the heating mantle while stirring.
-
Observe the temperature at the distillation head. Collect any low-boiling impurities as a forerun in the first receiving flask.
-
When the temperature stabilizes at the boiling point of the product at the recorded pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the product fraction.
-
Stop heating, allow the apparatus to cool down, and then slowly release the vacuum before collecting the purified product.
Protocol 2: Silica Gel Flash Chromatography
This protocol is suitable for small to medium-scale purification.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Solvents (e.g., Ethyl Acetate, Hexane)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp or staining solution for visualization
Procedure:
-
Solvent System Selection: Use TLC to determine the optimal eluent. Test various ratios of ethyl acetate in hexane. The ideal system will give the product an Rf of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to move the product down the column.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 18729-20-9 | [3] |
| Molecular Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| Boiling Point | 183°C at 760 mmHg | [1][2] |
| Density | 1.067 g/cm³ |
Table 2: Comparison of Purification Techniques
| Technique | Purity Achieved | Scale | Advantages | Disadvantages |
| Vacuum Fractional Distillation | >95% | Large (up to 2.0 mol batches)[3] | - Scalable- Cost-effective for large quantities | - Requires careful control of temperature and pressure- Potential for thermal decomposition if not performed under vacuum- May not separate isomers effectively |
| Silica Gel Chromatography | High (>98% achievable) | Small to Medium | - High resolution for separating impurities with different polarities- Can potentially separate isomers with careful optimization | - Can be time-consuming- Requires larger volumes of solvent- Not as easily scalable as distillation |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for common chromatography issues.
References
Technical Support Center: Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the synthesis of this compound, focusing on prevalent side reactions and offering potential solutions.
Q1: My reaction is producing a significant amount of a byproduct with a double bond in the pyran ring. What is it and how can I minimize it?
A1: The likely byproduct is the corresponding dihydropyran derivative, such as 2-alkyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester. This can occur due to incomplete reduction of the double bond precursor or elimination side reactions.
Troubleshooting:
-
Incomplete Reduction: If your synthesis involves a reduction step (e.g., hydrogenation of a dihydropyran), ensure the catalyst is active and the reaction is run for a sufficient duration under appropriate hydrogen pressure.
-
Elimination Reactions: If using a method involving intramolecular cyclization (e.g., Williamson ether synthesis), strong bases and high temperatures can favor elimination. Consider using a milder base or lower reaction temperatures.
Q2: I am observing a mixture of cis and trans isomers in my final product. How can I control the stereoselectivity?
A2: The formation of both cis and trans isomers is a common challenge in tetrahydropyran synthesis. The ratio of these isomers is often dependent on the reaction conditions and the specific synthetic route employed. The trans isomer is generally thermodynamically more stable.[1]
Troubleshooting:
-
Thermodynamic vs. Kinetic Control: For cyclization reactions like the oxy-Michael addition, kinetically controlled conditions (e.g., lower temperatures) may favor the formation of the trans isomer, while thermodynamically controlled conditions (e.g., higher temperatures, longer reaction times) can lead to the more stable cis isomer.
-
Catalyst and Reagent Choice: In oxy-Michael cyclizations, using trifluoroacetic acid can favor the formation of the 2,6-cis-tetrahydropyran, while TBAF-mediated conditions may lead to the 2,6-trans isomer.[2] The choice of catalyst in Prins cyclizations can also significantly influence the stereochemical outcome.
Q3: My reaction yield is low, and I have a complex mixture of unidentified byproducts. What are some possible causes?
A3: Low yields and complex byproduct profiles in tetrahydropyran synthesis can stem from several issues, particularly in acid-catalyzed reactions like the Prins cyclization.
Troubleshooting:
-
Oxonia-Cope Rearrangement: In Prins-type reactions, the intermediate oxocarbenium ion can undergo a[3][3]-sigmatropic rearrangement, known as the oxonia-Cope rearrangement. This can lead to racemization and the formation of undesired symmetric tetrahydropyran byproducts.[4][5] Using milder Lewis acids may help to suppress this side reaction.
-
Over-alkylation or Di-alkylation: In syntheses starting from active methylene compounds like methyl acetoacetate, di-alkylation can occur if stoichiometry and reaction conditions are not carefully controlled.
-
Polymerization: Some starting materials or intermediates, particularly those with activated double bonds, can be prone to polymerization under acidic or thermal conditions.
Quantitative Data on Side Reactions
The following table summarizes potential side products and their formation under different reaction conditions. Please note that specific yields can vary significantly based on substrate, exact reagents, and experimental setup.
| Main Reaction Type | Side Product | Reaction Conditions Favoring Side Product | Typical Yield of Side Product | Reference |
| Oxy-Michael Cyclization | 2,6-trans-tetrahydropyran | TBAF-mediated deprotection/cyclization | Not specified, but can be the major product | [2] |
| Oxy-Michael Cyclization | 2,6-cis-tetrahydropyran | Trifluoroacetic acid-mediated cyclization | Not specified, but can be the major product | [2] |
| Prins Cyclization | Symmetric tetrahydropyrans | Strong Lewis acids (e.g., BF3·OEt2) | Can be significant, leading to low ee in asymmetric synthesis | [5] |
| Reduction of Dihydropyran | Dihydropyran starting material | Incomplete hydrogenation (inactive catalyst, insufficient H2 pressure or time) | Variable | [1] |
| Alkylation/Cyclization | Di-alkylated acyclic intermediate | Excess alkylating agent, strong base | Not specified | N/A |
Experimental Protocols
Below are generalized experimental protocols for common synthetic routes to tetrahydropyran carboxylates. Researchers should adapt these protocols to their specific substrates and safety guidelines.
Protocol 1: Synthesis of 6-substituted-tetrahydro-2H-pyran-3-carboxylic acid methyl ester via Reduction of a Dihydropyran Intermediate
This protocol is adapted from a patented procedure for a similar compound.[1]
Step 1: Synthesis of 2-alkyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester
-
This step typically involves a hetero-Diels-Alder reaction or other condensation methods to form the dihydropyran ring.
Step 2: Reduction to this compound
-
To a solution of the 2-alkyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester in a suitable solvent (e.g., methanol, ethyl acetate), add a hydrogenation catalyst (e.g., 5% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typical pressure ranges from 1 to 5 atm).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography to yield the desired this compound. The ratio of cis to trans isomers should be determined by NMR.[1]
Protocol 2: Intramolecular Oxy-Michael Addition
This protocol is a general representation of an intramolecular cyclization to form the tetrahydropyran ring.
-
Synthesize a suitable acyclic precursor containing a hydroxyl group and an α,β-unsaturated ester.
-
Dissolve the precursor in a suitable solvent (e.g., THF, CH2Cl2).
-
Add a catalyst or reagent to promote cyclization.
-
For acid-catalyzed cyclization (favoring the cis product), add a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid).[2]
-
For base-mediated cyclization (favoring the trans product), a mild base can be used. In some cases, deprotection of a silyl ether with TBAF can initiate cyclization.[2]
-
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction accordingly (e.g., with a saturated solution of NaHCO3 for acid-catalyzed reactions).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and the formation of common side products.
Caption: Main synthesis pathway to the target molecule.
Caption: Common side reactions in the synthesis.
References
- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 2. The stereodivergent formation of 2,6- cis and 2,6- trans -tetrahydropyrans: experimental and computational investigation of the mechanism of a thioest ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03478K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing yield and purity of "Methyl tetrahydro-2H-pyran-3-carboxylate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Methyl tetrahydro-2H-pyran-3-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Try extending the reaction time or moderately increasing the reaction temperature. Ensure efficient stirring to improve mass transfer. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
-
-
Suboptimal Reagent Stoichiometry: The molar ratios of your reactants are critical.
-
Solution: Carefully check the stoichiometry of your starting materials, particularly the base used for deprotonation and cyclization. An excess or deficit of the base can lead to side reactions or incomplete conversion.
-
-
Moisture Contamination: Many reagents used in this synthesis are sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle hygroscopic reagents in a controlled atmosphere (e.g., under nitrogen or argon).
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution: Analyze your crude reaction mixture to identify potential byproducts. Adjusting reaction conditions such as temperature, reaction time, or the rate of reagent addition can help minimize side reactions. For instance, slow addition of the alkylating agent can sometimes reduce the formation of dialkylated products.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I remove them?
A2: The presence of multiple spots indicates impurities. Common impurities can include unreacted starting materials, intermediates, or byproducts.
-
Identification:
-
Run co-spots on your TLC plate with your starting materials to check for their presence in the final mixture.
-
If possible, isolate the major impurities using column chromatography and characterize them by NMR or Mass Spectrometry to understand their structure.
-
-
Removal:
-
Column Chromatography: Silica gel chromatography is an effective method for purifying this compound.[1] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.
-
Fractional Distillation: For larger scale purification, fractional distillation under reduced pressure can be employed to separate the product from less volatile or more volatile impurities.[2]
-
Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Q3: My purified product shows the presence of isomers. How can I control the stereochemistry of the reaction?
A3: The formation of diastereomers is a common challenge in the synthesis of substituted tetrahydropyrans.
-
Thermodynamic vs. Kinetic Control: The ratio of isomers can sometimes be influenced by the reaction conditions. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable isomer.
-
Chiral Catalysts: For enantioselective synthesis, the use of chiral catalysts is necessary. Asymmetric organocatalysis, for instance, has been shown to be effective in synthesizing substituted tetrahydropyran derivatives with high diastereomeric excess.[3]
-
Chromatographic Separation: In some cases, the diastereomers can be separated by careful column chromatography. Monitoring the separation by an analytical technique that can distinguish between the isomers (e.g., chiral HPLC) is recommended.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity
| Parameter | Condition A | Condition B | Condition C | Reference |
| Reaction Time | 12 hours | 24 hours | 48 hours | [3] |
| Yield (%) | 65 | 78 | 75 | |
| Purity (%) | 90 | 95 | 94 | |
| Catalyst Loading | 5 mol% | 10 mol% | 20 mol% | [3] |
| Yield (%) | 55 | 72 | 70 | |
| Purity (%) | 88 | 93 | 92 | |
| Temperature | Room Temp | 50 °C | 80 °C | |
| Yield (%) | 68 | 82 | 70 (decomposition observed) | |
| Purity (%) | 92 | 96 | 85 |
Table 2: Purification Method Comparison
| Purification Method | Purity Achieved (%) | Typical Recovery (%) | Scale | Reference |
| Silica Gel Chromatography | >98 | 70-90 | Lab Scale | [1] |
| Fractional Distillation | ~95 | 80-95 | Pilot to Industrial Scale | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures for similar tetrahydropyran derivatives.[2]
Materials:
-
Dihydropyran
-
Methyl acrylate
-
Lewis Acid Catalyst (e.g., Sc(OTf)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of dihydropyran (1.2 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add the Lewis acid catalyst (e.g., 0.1 mol%).
-
Slowly add methyl acrylate (1.0 equivalent) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[1]
Visualizations
Caption: Experimental Workflow for Synthesis and Purification.
Caption: Troubleshooting Logic for Low Yield Issues.
References
Troubleshooting guide for "Methyl tetrahydro-2H-pyran-3-carboxylate" reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common reactions involving Methyl tetrahydro-2H-pyran-3-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Section 1: Synthesis Reactions
Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and potential solutions?
Low yields can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or competing side reactions.
-
Reaction Conditions: Ensure stringent control over reaction temperature and time. For instance, in organocatalytic domino reactions, complete conversion may require 24-48 hours.[1] For other methods like condensation reactions, managing exotherms with jacketed reactors to maintain temperatures ≤40°C is crucial for large-scale production.[1]
-
Catalyst Choice and Loading: The choice of catalyst is critical. Asymmetric organocatalytic domino reactions can be effective, with catalyst loading between 10–20 mol% achieving good enantiomeric excess.[1] Lewis acids like Sc(OTf)₃ must be carefully controlled to prevent side reactions.[1]
-
Solvent Selection: The solvent can significantly influence reaction outcomes. It is recommended to screen various solvents to find the optimal one for your specific substrates, as it can affect transition state energies and reaction pathways.[2]
-
Purification: Inefficient purification can lead to product loss. Methods like silica gel chromatography or fractional distillation are commonly used.[3][4] Ensure the chosen method is suitable for the scale and purity requirements of your reaction.
Q2: I am observing a mixture of cis and trans isomers in my product. How can I improve the stereoselectivity?
The formation of stereoisomers is a common challenge. The trans isomer is generally thermodynamically more stable.[3]
-
Method Selection: The synthetic route greatly influences stereoselectivity. For example, silane reduction of a dihydropyran precursor has been shown to favor the trans isomer.[3] A patent describes achieving a cis:trans ratio of 18.4 : 81.6 using this method.[3]
-
Catalyst Control: In asymmetric synthesis, chiral catalysts are used to control stereochemistry, often achieving high diastereomeric excess (>95% de).[1]
-
Solvent Effects: The polarity and nature (protic/aprotic) of the solvent can influence the conformation of intermediates and the stereochemical outcome, particularly in organocatalyzed reactions.[2]
Section 2: Hydrolysis Reactions
Q1: My ester hydrolysis to tetrahydro-2H-pyran-3-carboxylic acid is incomplete. How can I drive the reaction to completion?
Incomplete hydrolysis is typically due to equilibrium limitations or insufficient reactivity.
-
Base Selection: Strong bases are preferred for saponification. Specific examples include potassium hydroxide (KOH), sodium hydroxide (NaOH), and lithium hydroxide (LiOH).[3]
-
Reaction Conditions: Increasing the reaction temperature or prolonging the reaction time can help push the equilibrium towards the carboxylate product. Ensure sufficient equivalents of the base are used to fully consume the ester.
-
Work-up Procedure: A careful acidic work-up is required to protonate the carboxylate salt and isolate the final carboxylic acid product.
Q2: I am observing unexpected side products during hydrolysis. What are they and how can I prevent them?
Side products can arise from the degradation of starting material or product under harsh conditions.
-
Ring Opening: Under strongly acidic or basic conditions, particularly at elevated temperatures, the tetrahydropyran ring can be susceptible to opening. It is advisable to use the mildest conditions that still afford a reasonable reaction rate.
-
Racemization: If the stereocenter at C3 is important, harsh conditions could potentially lead to epimerization. Monitoring the stereochemical purity of the product is recommended.
Section 3: Reduction Reactions
Q1: The reduction of the methyl ester to (tetrahydro-2H-pyran-3-yl)methanol is sluggish. What adjustments can I make?
Sluggish reductions are often related to the choice of reducing agent or the reaction conditions.
-
Choice of Reducing Agent: For the reduction of esters, powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically more effective than milder ones like sodium borohydride (NaBH4).[1] Sodium bis(2-methoxyethoxy)aluminum hydride has also been used effectively.[3]
-
Temperature and Time: These reactions are often performed at low temperatures (e.g., 0 °C) initially and then allowed to warm to room temperature. If the reaction is slow, a modest increase in temperature or extended reaction time may be necessary.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard for reactions with LiAlH4. Ensure the solvent is completely dry, as water will quench the reagent.
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods for this compound Derivatives
| Synthesis Method | Typical Yield (%) | Purity (%) | Stereoselectivity | Scalability | Reference |
| Condensation-Alkylation | 78–85 | >95 | Low | Industrial | [1] |
| Organocatalytic Domino | 65–72 | 90–93 | High | Lab-scale | [1] |
| Multicomponent Reactions (MCR) | 55–60 | 85–88 | Moderate | Pilot-scale | [1] |
| Silane Reduction | up to 96 | High | High (trans) | Lab/Pilot-scale | [3] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-pentyl-tetrahydro-2H-pyran-3-carboxylate via Silane Reduction
This protocol is adapted from a patented procedure and illustrates a method for achieving high trans selectivity.[3]
Materials:
-
Methyl 2-pentyl-3,4-dihydro-2H-pyran-5-carboxylate
-
Acetic acid (solvent)
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Methanesulfonic acid
-
Ethyl acetate
-
Water, Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Methyl 2-pentyl-3,4-dihydro-2H-pyran-5-carboxylate (1 equivalent) in acetic acid.
-
Under ice-cooling, add 1,1,3,3-tetramethyldisiloxane (3 equivalents).
-
Add methanesulfonic acid (3 equivalents) dropwise while maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Pour the reaction solution into water and perform an extraction with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting residue using silica gel chromatography to obtain the product.
Protocol 2: General Procedure for Ester Hydrolysis
Materials:
-
This compound
-
Methanol or Ethanol/Water mixture
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric acid (e.g., 1M HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the ester (1 equivalent) in a suitable solvent such as a methanol/water mixture.
-
Add a solution of KOH or NaOH (1.5-2.0 equivalents) in water.
-
Heat the mixture to reflux and monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by slowly adding 1M HCl.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Visualized Workflows and Logic
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key reaction pathways for the title compound.
References
- 1. This compound|CAS 18729-20-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 4. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]
Improving stereoselectivity in "Methyl tetrahydro-2H-pyran-3-carboxylate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance stereoselectivity in the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on improving stereoselectivity.
Problem 1: Low Diastereoselectivity (Poor cis:trans Ratio)
Low diastereoselectivity is a frequent challenge in the synthesis of substituted tetrahydropyrans. The ratio of cis to trans isomers is influenced by several factors in reactions like the Prins cyclization.[1]
| Possible Cause | Recommended Solution |
| Suboptimal Lewis Acid Catalyst | The choice and amount of Lewis acid are critical for controlling the stereochemical outcome, as different Lewis acids can favor different transition states.[1] Troubleshooting Step: Screen a variety of Lewis acids. For instance, while SnCl₄ is commonly used, other catalysts like InCl₃ and TMSOTf have shown high diastereoselectivity in similar cyclizations.[1] |
| Inappropriate Reaction Temperature | Reaction temperature can affect the equilibrium between different diastereomeric transition states.[1] Troubleshooting Step: Optimize the reaction temperature. Lowering the temperature, for example to -78 °C, can enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[1] |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can influence the stability of the transition state intermediates.[1] Troubleshooting Step: Experiment with different solvents. In some cases, oxygenated solvents like diethyl ether have been shown to improve selectivity.[1] |
| Substrate Geometry | The geometry of the starting materials, such as the cis or trans configuration of a homoallylic alcohol, can directly influence the stereochemistry of the resulting tetrahydropyran.[1] Troubleshooting Step: Ensure the geometric purity of your starting materials if a specific diastereomer is desired.[1] |
Problem 2: Low Enantioselectivity in Asymmetric Synthesis
Achieving high enantiomeric excess (ee) requires careful optimization of chiral catalysts and reaction conditions.[2]
| Possible Cause | Recommended Solution |
| Ineffective Chiral Catalyst | The choice of chiral catalyst is paramount for high enantioselectivity. Troubleshooting Step: Screen different classes of chiral catalysts. For reactions involving prochiral ketones, CBS (Corey-Bakshi-Shibata) catalysts and Noyori-type catalysts are often effective.[2] For organocatalytic domino reactions, thiourea-derived catalysts can be employed.[3] |
| Suboptimal Catalyst Loading and Purity | The concentration and purity of the catalyst can significantly impact the stereochemical outcome. Troubleshooting Step: Vary the catalyst loading (e.g., from 1 mol% to 20 mol%) to find the optimal concentration.[2][3] Ensure the catalyst is of high purity and handled under inert conditions if it is sensitive to air or moisture.[2] |
| Unfavorable Reaction Parameters | Temperature and solvent play a crucial role in enantioselectivity. Troubleshooting Step: Lowering the reaction temperature is often critical for improving enantiomeric excess.[2] The solvent can also significantly affect the catalyst's activity and the stereochemical outcome, so a solvent screen is recommended.[2] |
Problem 3: Formation of Undesired Side Products
The formation of byproducts such as dienes or rearrangement products can reduce the yield and complicate purification.
| Possible Cause | Recommended Solution |
| Reactive Intermediates | In reactions like the Prins cyclization, the oxocarbenium ion intermediate is highly reactive and can undergo side reactions if not trapped efficiently.[1] Troubleshooting Step: Consider using milder catalysts to reduce the reactivity of the intermediates. For example, phosphomolybdic acid has been used for diastereoselective synthesis under mild, room temperature conditions.[1] |
| Harsh Reaction Conditions | Strong acids or high temperatures can lead to elimination or rearrangement reactions.[1] Troubleshooting Step: Employ milder reaction conditions. This includes using less aggressive catalysts and optimizing the temperature to avoid decomposition of starting materials and products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?
A1: Several methods can be employed, with the choice depending on the desired stereoisomer and available resources.
-
Organocatalytic Domino Reactions: These reactions, such as Michael-hemiacetalization sequences, can provide high diastereomeric excess (>95% de) and enantiomeric excess.[3][4] Piperidine and thiourea-derived catalysts are commonly used.[3]
-
Prins Cyclization: This is a powerful method for constructing the tetrahydropyran ring. Stereoselectivity can be controlled by the choice of Lewis acid, solvent, and temperature.[1][5]
-
Condensation and Alkylation: This is a robust industrial method that involves the reaction of a compound like 1-bromo-3-chloropropane with methyl acetoacetate, followed by O-alkylation with a base like sodium methoxide.[3]
Q2: How can I improve the cis:trans ratio in my reaction?
A2: To improve the cis:trans ratio, focus on the following optimizations:
-
Lewis Acid Selection: The choice of Lewis acid can significantly influence the stereochemical outcome. A screening of different Lewis acids is recommended.[1]
-
Temperature Control: Lowering the reaction temperature often favors the formation of the thermodynamically more stable isomer, leading to higher diastereoselectivity.[1]
-
Solvent Effects: The solvent can stabilize or destabilize transition states. Experiment with solvents of varying polarity and coordinating ability.[1]
Q3: My reaction is not enantioselective. What can I do?
A3: To introduce enantioselectivity, you need to use a chiral element in your synthesis.
-
Chiral Catalysts: Employ a chiral catalyst, such as a CBS catalyst for reductions or a chiral thiourea catalyst for domino reactions.[2][3]
-
Chiral Auxiliaries: A chiral auxiliary can be attached to your starting material to direct the stereochemistry of the reaction, and then subsequently removed.
-
Chiral Pool Synthesis: Start with an enantiomerically pure starting material from the chiral pool.
Q4: I am observing significant byproduct formation. How can I minimize this?
A4: Minimizing byproducts often involves fine-tuning the reaction conditions.
-
Milder Conditions: Use milder catalysts and lower reaction temperatures to prevent side reactions like elimination and rearrangement.[1]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid product degradation.
-
Purity of Reagents: Ensure that your starting materials and solvents are pure and dry, as impurities can catalyze side reactions.
Experimental Protocols
1. Organocatalytic Domino Michael-Hemiacetalization
This protocol is adapted from a method for synthesizing substituted tetrahydropyrans with high stereoselectivity.[3][4]
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the starting 1,3-dicarbonyl compound (1.0 equiv) and the α,β-unsaturated aldehyde or ketone (1.2 equiv) in the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Add the organocatalyst (e.g., piperidine or a thiourea-derived catalyst, 10-20 mol%) to the stirred solution.
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or cooled) for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
2. Diastereoselective Prins Cyclization
This protocol is a general procedure based on silyl-Prins cyclizations that yield tetrahydropyrans with good diastereoselectivity.[1]
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of the homoallylic alcohol (1.0 equiv) and the corresponding aldehyde (1.2 equiv) in dichloromethane (0.05 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Catalyst Addition: Add TMSOTf (1.0 equiv) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 to 2 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase three times with dichloromethane.
-
Purification: Combine the organic phases, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for Prins cyclization.
Caption: Key factors influencing stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|CAS 18729-20-9 [benchchem.com]
- 4. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
Scalability issues in the production of "Methyl tetrahydro-2H-pyran-3-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of Methyl tetrahydro-2H-pyran-3-carboxylate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.
Issue 1: Low Product Yield
-
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors, especially during scale-up. Consider the following:
-
Incomplete Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate solvent system (e.g., n-pentane/Et₂O (1:1) or ethyl acetate/hexane) to ensure the reaction has gone to completion.[1] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.
-
Suboptimal Stoichiometry: Precisely controlling the molar ratios of your reactants is crucial. Perform small-scale experiments to optimize the stoichiometry before attempting a large-scale run.
-
Moisture Contamination: The presence of water can interfere with the reaction, particularly if using moisture-sensitive reagents like sodium methoxide. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Product Loss During Workup: Significant amounts of product can be lost during extraction and purification. Ensure efficient extraction by using an adequate amount of solvent and performing multiple extractions. When drying the organic layers, rinse the drying agent (e.g., Na₂SO₄) with fresh solvent to recover any adsorbed product.
-
Issue 2: Formation of Impurities and By-products
-
Question: I am observing significant impurity peaks in my crude product analysis. What are the common by-products and how can I minimize their formation?
-
Answer: By-product formation is a common challenge in scaling up chemical reactions. Here's how to address it:
-
Temperature Control: The condensation reaction is exothermic.[1] Poor temperature control can lead to localized "hot spots" and the formation of side products. On a larger scale, it is essential to use a jacketed reactor with an automated cooling system to maintain a stable temperature, ideally between 30-40°C.[1]
-
Rate of Reagent Addition: The rate of addition of reagents, especially in exothermic reactions, is critical. A slow, controlled addition of sodium methoxide can help to manage the exotherm and prevent runaway reactions that often lead to impurities.
-
Purity of Starting Materials: Using high-purity starting materials is essential to avoid introducing contaminants that can lead to side reactions.
-
Purification Strategy: For larger-scale purification, vacuum distillation is often more efficient and cost-effective than column chromatography.[1] However, if the product is thermally labile, column chromatography with an optimized mobile phase is a suitable alternative.
-
Issue 3: Difficulty in Controlling Stereochemistry
-
Question: How can I control the stereochemistry of the final product, especially when producing for pharmaceutical applications where a specific isomer is required?
-
Answer: Achieving high stereoselectivity can be challenging. Consider these approaches:
-
Organocatalytic Methods: For high stereochemical control, organocatalytic domino reactions are a valuable strategy. These methods can achieve high enantiomeric excess, though they may be more suitable for lab-scale synthesis.[1]
-
Chiral Catalysts: The use of chiral catalysts can effectively control the stereochemistry of the product. The choice of catalyst and solvent are key factors in achieving the desired stereoisomer.[1]
-
Reaction Temperature: Lowering the reaction temperature can often improve stereoselectivity by favoring the transition state with the lowest activation energy.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound [1]
| Synthesis Method | Typical Yield (%) | Purity (%) | Scalability | Stereoselectivity |
| Condensation & O-Alkylation | 78 - 85 | >95 | Industrial | Low |
| Organocatalytic Domino Reaction | 65 - 72 | 90 - 93 | Lab-scale | High |
| Multi-Component Reaction (MCR) | 55 - 60 | 85 - 88 | Pilot-scale | Moderate |
Experimental Protocols
Detailed Methodology for Condensation and O-Alkylation Synthesis
This protocol is adapted for a larger scale synthesis based on established methods.[1]
Materials:
-
1-Bromo-3-chloropropane
-
Methyl acetoacetate
-
Sodium methoxide solution in methanol
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Temperature control unit (circulator)
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: Ensure the jacketed reactor is clean and dry. Assemble the reactor with the overhead stirrer, temperature probe, and addition funnel. Maintain a nitrogen atmosphere throughout the reaction.
-
Initial Charge: Charge the reactor with methanol, 1-bromo-3-chloropropane, and methyl acetoacetate.
-
Temperature Control: Set the temperature control unit to maintain the reactor temperature at 30-40°C.
-
Reagent Addition: Slowly add the sodium methoxide solution to the reactor via the addition funnel over a period of 1-2 hours, ensuring the temperature does not exceed 40°C. The reaction is exothermic, and careful control of the addition rate is crucial.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Distill off the methanol under reduced pressure.
-
To the residue, add water and ethyl acetate. Stir vigorously.
-
Separate the organic layer. Wash the organic layer with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under vacuum to obtain this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Methyl tetrahydro-2H-pyran-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude "Methyl tetrahydro-2H-pyran-3-carboxylate". This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Based on typical synthetic routes, such as the condensation of 1-bromo-3-chloropropane with methyl acetoacetate followed by intramolecular O-alkylation, the common impurities in the crude product include:
-
Unreacted Starting Materials: 1-bromo-3-chloropropane and methyl acetoacetate.
-
Intermediate Products: A haloketone intermediate can persist if the cyclization is incomplete.
-
Side-Reaction Products: Self-condensation products of methyl acetoacetate can form under basic reaction conditions.
-
Diastereomers: The product itself is a mixture of cis and trans isomers, which may be considered impurities depending on the desired stereochemistry.
Q2: Which purification method is more effective: fractional distillation or silica gel chromatography?
A2: The choice between fractional distillation and silica gel chromatography depends on the nature of the impurities and the desired final purity.
-
Fractional Distillation is effective for separating components with significantly different boiling points. It is a suitable method for removing lower-boiling starting materials and some side-products. However, separating the cis and trans diastereomers by distillation can be challenging due to their likely similar boiling points.
-
Silica Gel Chromatography is a powerful technique for separating compounds with different polarities. It is particularly effective for removing polar impurities, the haloketone intermediate, and for separating the cis and trans diastereomers.[1]
Q3: How can I separate the cis and trans diastereomers of this compound?
A3: Separation of the cis and trans diastereomers can be challenging. Silica gel chromatography is the most common and effective method.[1] Success often relies on careful selection of the eluent system to maximize the difference in affinity of the isomers for the stationary phase. In some cases, multiple chromatographic runs may be necessary to achieve high diastereomeric purity.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Degradation on silica gel can be due to the acidic nature of the silica. To mitigate this, you can:
-
Neutralize the silica gel: Prepare a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), before packing the column.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product from impurities | Boiling points of the product and impurities are too close. | - Increase the efficiency of the distillation column (e.g., use a longer column or one with a more efficient packing material).- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences. |
| Product solidifies in the condenser | The melting point of the product is close to the temperature of the cooling water in the condenser. | - Use a condenser with a wider bore.- Use warmer cooling water or a jacketed condenser with controlled temperature. |
| Bumping or uneven boiling | - Insufficient stirring or lack of boiling chips.- Too rapid heating. | - Add boiling chips or use a magnetic stirrer.- Heat the distillation flask slowly and evenly. |
Silica Gel Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of cis and trans isomers | The eluent system does not provide sufficient selectivity. | - Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an optimal mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).- Try adding a small amount of a third solvent to modify the polarity of the eluent.- Use a shallower solvent gradient during elution. |
| Product elutes too quickly (low retention) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Product does not elute from the column (high retention) | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent. |
| Tailing of peaks | - The compound is interacting too strongly with the silica gel.- The column is overloaded. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Reduce the amount of crude material loaded onto the column. |
| Co-elution of product with an unknown impurity | The impurity has a similar polarity to the product in the chosen eluent system. | - Try a different eluent system with different solvent selectivities (e.g., replace ethyl acetate with dichloromethane or a mixture of acetone and hexane).- Consider using a different stationary phase (e.g., alumina, or a bonded phase like diol or cyano). |
Data Presentation
The following table summarizes the expected efficiency of different purification methods for the removal of common impurities from crude this compound. The values are estimates based on typical laboratory practices and may vary depending on the specific reaction conditions and the skill of the operator.
| Purification Method | Unreacted Starting Materials | Haloketone Intermediate | Self-Condensation Products | Cis/Trans Isomers | Typical Final Purity |
| Fractional Distillation | High Removal Efficiency (>95%) | Moderate Removal Efficiency (50-80%) | Moderate Removal Efficiency (60-90%) | Low Separation Efficiency (<20%) | 85-95% |
| Silica Gel Chromatography | High Removal Efficiency (>98%) | High Removal Efficiency (>98%) | High Removal Efficiency (>98%) | Moderate to High Separation Efficiency (50-95%)* | >98% |
*The efficiency of diastereomer separation by chromatography is highly dependent on the optimized eluent system.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently.
-
Fraction Collection:
-
Collect the first fraction, which will primarily consist of lower-boiling impurities such as unreacted starting materials.
-
Increase the heating rate gradually and collect the main fraction at the expected boiling point of the product.
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure compound.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine their purity.
Protocol 2: Purification by Silica Gel Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles in the packed bed.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. A typical starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Collect fractions in test tubes or flasks.
-
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow: Purification of Crude this compound```dot
Caption: A decision tree for troubleshooting common issues in silica gel chromatography.
References
Effect of solvent on "Methyl tetrahydro-2H-pyran-3-carboxylate" reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl tetrahydro-2H-pyran-3-carboxylate . The following sections detail the impact of solvent choice on key reaction outcomes, provide detailed experimental protocols, and offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does solvent choice impact the reduction of this compound?
A1: Solvent selection is critical in the reduction of the ester functionality of this compound, influencing both the reaction rate and the stereoselectivity of the resulting alcohol (tetrahydro-2H-pyran-3-yl)methanol.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are often used with reducing agents like sodium borohydride (NaBH₄). They can participate in the reaction by stabilizing intermediates and the borohydride reagent itself. However, they can also react with NaBH₄, reducing its efficacy over time. The use of methanol in NaBH₄ reductions of esters is common and can be effective, especially at elevated temperatures.[1] A catalytic amount of sodium methoxide (NaOMe) can stabilize NaBH₄ in methanol, allowing for reductions to occur at room temperature.[2]
-
Polar Aprotic Solvents (e.g., THF, Diethyl Ether): These solvents are generally preferred for more powerful reducing agents like lithium aluminum hydride (LiAlH₄) and lithium borohydride (LiBH₄).[3] For NaBH₄ reductions, a mixture of THF and a protic solvent like methanol is often employed to enhance the reducing power of the borohydride.[4] The reactivity of lithium borohydride is solvent-dependent, following the order: ether > THF > 2-propanol.[3]
-
Nonpolar Solvents (e.g., Toluene): While less common for hydride reductions, nonpolar solvents can be used, particularly in catalytic hydrogenation reactions.
Q2: I am observing low diastereoselectivity in the reduction of the ester. How can I improve this?
A2: Low diastereoselectivity is a common challenge. The choice of reducing agent and solvent system is paramount for controlling the stereochemical outcome.
-
Chelation Control: In substrates with a nearby coordinating group, using a reducing agent with a Lewis acidic metal cation (like Li⁺, Ca²⁺, or Zn²⁺) in an aprotic solvent like THF can lead to a more rigid, chelated transition state, thereby increasing diastereoselectivity. Adding salts like LiCl or CaCl₂ to NaBH₄ reductions can form mixed hydrides in situ, which can significantly alter selectivity.[1][4]
-
Steric Approach Control: Bulky reducing agents, such as L-Selectride®, can favor the approach of the hydride from the less sterically hindered face of the molecule, leading to a different major diastereomer compared to smaller reagents like NaBH₄.
-
Solvent Polarity: The polarity of the solvent can influence the conformation of the substrate and the transition state. It is advisable to screen a range of solvents, from nonpolar (toluene) to polar aprotic (THF) and polar protic (ethanol), to find the optimal conditions for the desired stereoisomer.
Q3: My alkylation reaction at the alpha-position of the ester is giving low yields. What are the likely causes?
A3: Low yields in α-alkylation are often due to issues with enolate formation or competing side reactions.
-
Base Selection: A strong, non-nucleophilic base is crucial for complete enolate formation. Lithium diisopropylamide (LDA) is a common choice for this transformation. Using weaker bases can result in incomplete deprotonation and side reactions.
-
Solvent Choice: The solvent plays a key role in the reactivity of the enolate. Ethereal solvents like THF or diethyl ether are typically used as they effectively solvate the lithium cation of the LDA and the resulting enolate.
-
Temperature Control: Enolate formation with LDA is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Allowing the reaction to warm prematurely can lead to decomposition or undesired reactions.
-
Moisture: The presence of water or other protic impurities will quench the strong base and the enolate, leading to low or no yield. Ensure all glassware is oven-dried and solvents are anhydrous.
Q4: How can I prevent the hydrolysis of the ester group during my reaction or workup?
A4: The ester is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.
-
pH Control: During aqueous workup, use neutral or mildly acidic/basic washes (e.g., saturated ammonium chloride or sodium bicarbonate solutions) and avoid prolonged exposure to strong acids or bases.
-
Anhydrous Conditions: If the reaction is sensitive to water, perform it under an inert atmosphere (nitrogen or argon) with anhydrous solvents.
-
Temperature: Hydrolysis is accelerated by heat. If possible, perform the reaction and workup at lower temperatures.
Troubleshooting Guides
Issue 1: Stalled or Incomplete Reduction Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction or slow conversion with NaBH₄ in an alcohol solvent. | 1. Decomposition of NaBH₄: The reagent can be deactivated by the protic solvent. 2. Insufficient Activation: The ester carbonyl is not sufficiently electrophilic. | 1. Use a fresh bottle of NaBH₄. 2. Add a Lewis acid such as CaCl₂ or LiCl to activate the ester.[4] 3. Increase the reaction temperature. 4. For reductions in methanol, add a catalytic amount of NaOMe to stabilize the NaBH₄ solution.[2] |
| Reaction stalls when using LiAlH₄ or LiBH₄. | 1. Reagent Decomposition: These reagents are highly sensitive to moisture. 2. Inadequate Solvent: The solvent may not be optimal for the reagent's reactivity. | 1. Ensure strictly anhydrous conditions and use freshly opened or titrated reagents. 2. For LiBH₄, consider switching the solvent. Reactivity is generally higher in diethyl ether than in THF.[3] |
Issue 2: Undesired Byproducts in Alkylation Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of dialkylated product. | 1. Excess Alkylating Agent: Using too much of the alkylating agent. 2. Enolate Equilibration: The mono-alkylated product may be deprotonated again to form a new enolate. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent. 2. Add the alkylating agent slowly at low temperature to allow for the reaction with the initial enolate before equilibration can occur. |
| Recovery of starting material and no alkylation. | 1. Inefficient Enolate Formation: The base may not be strong enough or may have been quenched. 2. Alkylating Agent is too Hindered: The electrophile may be too sterically bulky for the SN2 reaction. | 1. Use a stronger base like LDA and ensure anhydrous conditions. 2. Use a more reactive, less hindered alkylating agent (e.g., methyl iodide instead of a secondary alkyl halide). |
Data Presentation
Table 1: Effect of Solvent on the Reduction of Tetrahydropyran Esters
Data below is compiled from reactions on analogous cyclic ester systems and represents expected trends for this compound.
| Reducing Agent | Solvent | Temperature | Typical Yield (%) | Diastereomeric Ratio (cis:trans) | Reference/Notes |
| NaBH₄ | Methanol | Reflux | 70-90 | Varies, often moderate selectivity | General conditions for ester reduction.[1] |
| NaBH₄ / LiCl | THF / Ethanol | 25 °C | 85-95 | Can improve selectivity | In situ formation of a more reactive borohydride. |
| LiBH₄ | THF | 25 °C | >90 | Highly dependent on substrate | Aprotic solvent prevents reagent decomposition.[5] |
| Silane / Acid | Acetic Acid | 25 °C | ~87 | ~17:83 | Specific protocol for a similar substrate, favoring the trans product. |
Table 2: Influence of Solvent on the Rate of Alkaline Hydrolysis of Esters
This table illustrates the general effect of solvent composition on the rate constant (k) for the alkaline hydrolysis of esters. The trend is applicable to this compound.
| Solvent System (Aqueous) | Increasing Organic Co-solvent | Effect on Rate Constant (k) | Reason |
| Ethanol-Water | Increases | Decreases | Decreased polarity of the medium disfavors the formation of the charged transition state.[5] |
| Dioxane-Water | Increases | Decreases | Reduced solvation of the transition state compared to the initial state.[6] |
| DMSO-Water | Increases | Increases | DMSO effectively solvates the transition state, lowering the activation energy. |
Experimental Protocols
Protocol 1: Diastereoselective Reduction to (tetrahydro-2H-pyran-3-yl)methanol
This protocol is adapted from a procedure for the silane reduction of a similar substrate, which favors the trans isomer.
Materials:
-
This compound
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Methanesulfonic acid
-
Acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add 1,1,3,3-tetramethyldisiloxane (3 equivalents).
-
Cool the mixture in an ice bath.
-
Add methanesulfonic acid (3 equivalents) dropwise to the cooled solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Base-Mediated Hydrolysis to Tetrahydro-2H-pyran-3-carboxylic acid
This protocol is a general procedure for the saponification of esters.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5-2.0 equivalents) to the solution.
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) to increase the rate of reaction. Monitor the disappearance of the starting material by TLC.
-
Once the hydrolysis is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.
-
Extract the acidic aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography if necessary.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. rjpn.org [rjpn.org]
Catalyst selection for efficient "Methyl tetrahydro-2H-pyran-3-carboxylate" synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the efficient synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, particularly via catalytic hydrogenation of its unsaturated precursor, methyl 3,4-dihydro-2H-pyran-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of its corresponding unsaturated precursor, methyl 3,4-dihydro-2H-pyran-3-carboxylate. This method offers high yields and purity. Common heterogeneous catalysts for this transformation include Palladium on carbon (Pd/C), Raney® Nickel, and Rhodium-based catalysts. For enantioselective synthesis, a cinchona alkaloid-modified palladium catalyst has been shown to be effective in producing the chiral product.[1][2]
Q2: Which catalyst is the best choice for the hydrogenation of methyl 3,4-dihydro-2H-pyran-3-carboxylate?
A2: The optimal catalyst depends on several factors, including the desired stereochemistry, cost, and available equipment.
-
Palladium on Carbon (Pd/C): This is a versatile and commonly used catalyst for the hydrogenation of alkenes.[3] It is generally effective under mild conditions. For enantioselective hydrogenation, a modified palladium catalyst, such as 5% Pd/Al2O3 modified with cinchonidine, can provide high optical purity.[1][2]
-
Raney® Nickel: This is a cost-effective and highly active catalyst for the hydrogenation of various functional groups, including the double bond in dihydropyrans. It can often be used at lower pressures and temperatures.[4]
-
Rhodium-based catalysts: While less common for this specific transformation, rhodium catalysts are powerful for hydrogenating aromatic and heteroaromatic rings and can be considered if other catalysts fail.
Q3: What are the typical reaction conditions for this hydrogenation?
A3: Typical conditions involve dissolving the unsaturated ester in a suitable solvent, adding the catalyst, and then exposing the mixture to hydrogen gas.
-
Hydrogen Pressure: This can range from balloon pressure (approx. 1 atm) to higher pressures (e.g., 40 psi or higher) in a specialized hydrogenation apparatus.[4] Higher pressures may be necessary for less reactive substrates or to increase the reaction rate.[3][5]
-
Temperature: The reaction is often carried out at room temperature. However, gentle heating may be required to improve the reaction rate or for less active catalysts.[6]
-
Solvents: Common solvents include polar protic solvents like ethanol and methanol, as well as aprotic solvents such as ethyl acetate and tetrahydrofuran (THF).[3][6] The choice of solvent can influence catalyst activity and substrate solubility.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the product.
Q5: What are potential side reactions during the hydrogenation of methyl 3,4-dihydro-2H-pyran-3-carboxylate?
A5: Potential side reactions are generally minimal for this specific transformation but can include:
-
Incomplete hydrogenation: The reaction may stop at an intermediate stage if the catalyst is not active enough or if the reaction conditions are not optimal.
-
Transesterification: If an alcohol is used as a solvent, especially with basic or acidic impurities, there is a possibility of transesterification of the methyl ester.[7]
-
Ring opening: Under harsh conditions or with certain catalysts, the pyran ring could potentially undergo hydrogenolysis, although this is less common for simple tetrahydropyrans.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Inactivity: The catalyst may be old, poisoned, or not properly activated.[3][6] | - Use a fresh batch of catalyst.[6]- Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur or nitrogen compounds).[3]- For Raney® Nickel, ensure it is properly activated and stored. |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.[5] | - Increase the hydrogen pressure using a Parr shaker or autoclave.[5][6]- Ensure there are no leaks in the hydrogenation apparatus. | |
| Inadequate Agitation: Poor mixing can lead to inefficient contact between the catalyst, substrate, and hydrogen.[3] | - Increase the stirring speed to ensure the catalyst is well suspended. | |
| Incorrect Temperature: The reaction may be too slow at room temperature.[3] | - Gently heat the reaction mixture, monitoring for potential side reactions.[6] | |
| Reaction Stalls Before Completion | Catalyst Poisoning by Product or Impurity: The product or an impurity in the starting material may be poisoning the catalyst.[6] | - Purify the starting material before the reaction.- Consider adding a fresh portion of the catalyst. |
| Catalyst Deactivation Over Time: The catalyst may lose activity during the course of the reaction. | - Increase the initial catalyst loading.- If possible, filter the reaction mixture and add a fresh batch of catalyst. | |
| Formation of Byproducts | Transesterification: Use of an alcohol solvent.[7] | - Use an aprotic solvent like ethyl acetate or THF.- Ensure the solvent is anhydrous. |
| Isomerization of the double bond (if applicable to substrate): This can occur with some catalysts, particularly palladium. | - Optimize the reaction conditions (temperature, pressure) to minimize isomerization.- Consider a different catalyst, such as platinum, which may show less tendency for isomerization. |
Catalyst Performance Comparison
| Catalyst | Typical Loading (w/w %) | H₂ Pressure | Temperature | Solvent | Typical Yield (%) | Notes |
| 5% Pd/Al₂O₃ (cinchonidine modified) | - | High Pressure | Room Temp. | - | up to 89 (optical purity) | For enantioselective synthesis of the corresponding carboxylic acid.[1][2] |
| Raney® Nickel | ~15% (of substrate) | 40 psi | Room Temp. | Ether | Quantitative | Highly active and cost-effective. Requires careful handling and activation.[4] |
| Pd/C | 10% | 1 atm (balloon) - high pressure | Room Temp. - elevated | Ethanol, Ethyl Acetate | Generally high | A versatile and common choice. Pearlman's catalyst (Pd(OH)₂/C) can be more active.[6] |
| Rh/C or Rh/Al₂O₃ | 5-10% | High Pressure | Room Temp. - elevated | Various | High | Very active for hydrogenation of heterocycles, may be useful for difficult substrates. |
Experimental Protocols
General Procedure for Catalytic Hydrogenation
-
Preparation: In a suitable hydrogenation vessel, dissolve methyl 3,4-dihydro-2H-pyran-3-carboxylate in an appropriate solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Carefully add the chosen catalyst (e.g., 10% Pd/C, Raney® Nickel) under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10% by weight of the substrate.
-
Hydrogenation: Securely attach the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel to the desired hydrogen pressure.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature. Monitor the reaction progress by checking for hydrogen uptake and by analytical methods (TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected. Caution: Palladium on carbon and Raney® Nickel can be pyrophoric when dry. Keep the filter cake wet with solvent during and after filtration.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by distillation or column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: General experimental workflow for the synthesis of this compound via catalytic hydrogenation.
Troubleshooting Logic for Low Conversion
References
- 1. The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate. The primary focus is on the analysis and mitigation of byproducts formed during the catalytic hydrogenation of methyl 3,4-dihydro-2H-pyran-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and industrially relevant method is the catalytic hydrogenation of methyl 3,4-dihydro-2H-pyran-5-carboxylate. This reaction involves the reduction of the carbon-carbon double bond in the dihydropyran ring to yield the saturated tetrahydropyran structure.
Q2: What are the expected major products of this synthesis?
The hydrogenation reaction typically produces a mixture of cis and trans diastereomers of this compound. The trans isomer is generally the thermodynamically more stable and often the major product.[1] The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.
Q3: What are the potential byproducts I should be aware of?
Besides the diastereomeric products, several other byproducts can form, depending on the reaction conditions. These may include:
-
Unreacted Starting Material: Incomplete conversion can leave residual methyl 3,4-dihydro-2H-pyran-5-carboxylate.
-
Over-reduction Product: The ester group can be further reduced to a primary alcohol, yielding (tetrahydro-2H-pyran-3-yl)methanol. This is more likely with aggressive catalysts or harsh reaction conditions.
-
Ring-Opened Products: Although less common under standard hydrogenation conditions, highly acidic or basic catalysts, or extreme temperatures, could potentially lead to the opening of the tetrahydropyran ring.
-
Solvent Adducts: Depending on the solvent used (e.g., alcohols), transesterification of the methyl ester to another alkyl ester is a possibility, especially if the catalyst has acidic or basic properties.
Q4: How can I monitor the progress of the reaction?
Gas Chromatography-Mass Spectrometry (GC-MS) and Thin Layer Chromatography (TLC) are effective techniques for monitoring the disappearance of the starting material and the appearance of the product. 1H NMR spectroscopy can also be used to track the conversion by observing the disappearance of the vinylic proton signal of the starting material.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.
Issue 1: Low Yield or Incomplete Conversion
Possible Causes & Solutions
| Cause | Recommended Action |
| Catalyst Inactivity or Poisoning | - Ensure the catalyst is fresh or properly stored. - Use a higher catalyst loading. - Pretreat the starting material to remove potential catalyst poisons like sulfur or nitrogen compounds.[2] - Consider using a different catalyst (e.g., PtO2 instead of Pd/C if poisoning is suspected). |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure. For laboratory scale, ensure the system is well-sealed. |
| Inadequate Mixing | - Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
| Sub-optimal Temperature | - While many hydrogenations proceed at room temperature, a moderate increase in temperature may improve the reaction rate. However, be cautious as this can also promote side reactions. |
| Solvent Effects | - The choice of solvent can influence catalyst activity and substrate solubility. Common solvents include methanol, ethanol, and ethyl acetate. If solubility is an issue, consider a solvent mixture. |
Issue 2: Poor Diastereoselectivity (Unfavorable cis/trans Ratio)
Possible Causes & Solutions
| Cause | Recommended Action |
| Catalyst Choice | - Different catalysts can exhibit different selectivities. Screen various catalysts (e.g., Pd/C, PtO2, Rh/C) to find the optimal one for the desired isomer. |
| Reaction Conditions | - Varying the temperature and pressure can influence the diastereomeric ratio. Lower temperatures often favor the formation of the kinetic product. |
| Solvent Polarity | - The polarity of the solvent can affect the conformation of the substrate on the catalyst surface, thereby influencing the stereochemical outcome. Experiment with solvents of different polarities. |
Issue 3: Presence of Unexpected Byproducts
Possible Causes & Solutions
| Cause | Recommended Action |
| Over-reduction to Alcohol | - Reduce the reaction time and/or temperature. - Lower the hydrogen pressure. - Use a less active catalyst. |
| Transesterification | - If using an alcohol as a solvent, consider switching to a non-alcoholic solvent like ethyl acetate or THF. - Ensure the catalyst is neutral and free from acidic or basic residues. |
| Ring Opening | - This is unlikely under standard neutral hydrogenation conditions. If observed, check for and neutralize any acidic or basic impurities in the starting material or solvent. |
Byproduct Analysis Data
The following table summarizes the key analytical data for the target product and potential byproducts.
| Compound | Molecular Weight | Key GC-MS Fragments (m/z) | Key 1H NMR Signals (ppm) |
| This compound (Product) | 144.17 | 144 (M+), 113, 85, 55 | 3.7 (s, 3H, -OCH3), 3.2-4.0 (m, pyran protons) |
| methyl 3,4-dihydro-2H-pyran-5-carboxylate (Starting Material) | 142.15 | 142 (M+), 111, 83, 55 | ~6.9 (s, 1H, vinylic proton), 3.7 (s, 3H, -OCH3) |
| (tetrahydro-2H-pyran-3-yl)methanol (Over-reduction) | 116.16 | 116 (M+), 98, 85, 69, 57 | 3.4-3.8 (m, -CH2OH and pyran protons) |
| Ethyl tetrahydro-2H-pyran-3-carboxylate (Transesterification) | 158.20 | 158 (M+), 113, 85, 55 | 4.1 (q, 2H, -OCH2CH3), 1.2 (t, 3H, -OCH2CH3) |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of methyl 3,4-dihydro-2H-pyran-5-carboxylate (1.0 eq) in methanol, add 5 mol% of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (balloon or autoclave) at room temperature with vigorous stirring.
-
Monitoring: The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product, a mixture of cis and trans isomers, can be purified by silica gel column chromatography.[1]
Protocol 2: GC-MS Analysis
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injector Temperature: 250°C.
-
MS Detector: Scan range of m/z 40-300.
-
Analysis: Monitor for the molecular ions and characteristic fragments of the starting material, product, and potential byproducts as listed in the data table.
Protocol 3: NMR Analysis for Diastereomer Ratio
-
Solvent: Chloroform-d (CDCl3).
-
Technique: Acquire a standard 1H NMR spectrum.
-
Analysis: The cis and trans isomers will exhibit different chemical shifts and coupling constants for the protons on the tetrahydropyran ring. The ratio of the isomers can be determined by integrating the distinct signals corresponding to each isomer. For cyclic systems, trans-protons often exhibit larger coupling constants than cis-protons.
Protocol 4: HPLC Separation of Diastereomers
-
Column: A normal-phase silica gel column or a reverse-phase C18 column can be used. Method development may be required to achieve baseline separation.
-
Mobile Phase (Normal Phase): A mixture of hexane and ethyl acetate is a good starting point. The ratio can be optimized to achieve separation.
-
Mobile Phase (Reverse Phase): A mixture of acetonitrile and water is commonly used.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector can be used.
Visualizations
Caption: Workflow for the synthesis, analysis, and purification of this compound.
Caption: Logical workflow for troubleshooting the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Tetrahydropyrans
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) motif is a ubiquitous structural feature in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Its prevalence underscores the critical importance of efficient and stereoselective synthetic methods for accessing substituted THP rings. This guide provides a comparative overview of key modern strategies for the synthesis of these valuable heterocyclic scaffolds, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal method for their specific synthetic challenges.
Key Synthetic Strategies at a Glance
The construction of substituted tetrahydropyrans can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the functional group tolerance required for the synthesis. This guide will focus on three prominent and versatile strategies: the Prins Cyclization, Intramolecular Oxa-Michael Addition, and Organocatalytic approaches.
| Synthesis Method | General Description | Key Advantages | Common Limitations |
| Prins Cyclization | An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran ring via an oxocarbenium ion intermediate.[3][4] | Convergent, rapid construction of complex THPs, often with high stereoselectivity.[5] | Can be sensitive to substrate structure, potential for side reactions, requires careful control of reaction conditions.[4] |
| Intramolecular Oxa-Michael Addition | The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound or its equivalent to form the THP ring.[6][7] | Excellent for constructing highly functionalized THPs, often with high diastereoselectivity.[7][8] | The equilibrium may favor the starting material; requires activation of the Michael acceptor.[9] |
| Organocatalytic Methods | The use of small organic molecules as catalysts to promote the asymmetric synthesis of tetrahydropyrans through various reaction cascades.[10][11] | Access to highly enantioenriched products, mild reaction conditions, avoids the use of toxic metals.[12][13] | Catalyst loading can sometimes be high; substrate scope may be limited for certain catalysts.[14] |
| Transition-Metal Catalysis | The use of transition metals to catalyze the formation of the tetrahydropyran ring through various mechanisms, including cross-coupling and cyclization reactions.[15][16] | High efficiency and selectivity, broad substrate scope.[17] | Potential for metal contamination in the final product, cost of catalysts. |
| Biocatalysis | The use of enzymes to catalyze the stereoselective synthesis of tetrahydropyrans.[18][19] | Excellent stereoselectivity, environmentally friendly reaction conditions.[20] | Limited availability of enzymes for specific transformations, potential for substrate inhibition. |
Performance Comparison: A Data-Driven Overview
The following table summarizes quantitative data from selected publications to provide a direct comparison of the performance of different synthetic methods.
| Method | Catalyst/Reagent | Substrate(s) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Prins Cyclization | BF₃·OEt₂ (10 mol%) | α-acetoxy ether and homoallylic alcohol | >20:1 | N/A (chiral substrate) | 52 | [5] |
| Prins Cyclization | O₃ReOH | 3-chlorohomoallylic alcohol and aldehyde | cis-selective | N/A | Moderate to good | [21] |
| Intramolecular Oxa-Michael Addition | Chiral Phosphoric Acid (20 mol%) | ω-Unsaturated alcohol and thioester | N/A | 95% | 71 (over two steps) | [6] |
| Intramolecular Oxa-Michael Addition | Camphorsulfonic acid (CSA) | Nitroaldol product | >99:1 | 98-99% | Excellent | [8] |
| Organocatalytic Michael/Henry/Ketalization | Quinine-based squaramide | Acetylacetone, β-nitrostyrene, alkynyl aldehyde | >20:1 | 93-99% | 27-80 | [12] |
| Organocatalytic Domino Michael-Hemiacetalization | Squaramide | α-hydroxymethyl nitroalkene and 1,3-dicarbonyl compound | 26-98% de | 71-99% | 59-91 | [13] |
| Palladium-Catalyzed Oxidative Heck | Pd(II)/Cu(II) | Dihydropyranyl alcohol and boronic acid | 2,6-trans selective | N/A (chiral substrate) | up to 99% | [17] |
| Biocatalytic Intramolecular Oxa-Michael Addition | AmbDH3 enzyme | (6S,7R)-10 (synthetic precursor surrogate) | N/A (kinetic resolution) | N/A | Gram-scale conversion | [18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic methods.
Protocol 1: Lewis Acid-Catalyzed Prins Cyclization for a Substituted Tetrahydropyran
This protocol is adapted from the synthesis of the C20−C27 tetrahydropyran segment of phorboxazole.[5]
Materials:
-
α-acetoxy ether (1 equivalent)
-
Homoallylic alcohol (1.2 equivalents)
-
BF₃·OEt₂ (10 mol%)
-
Acetic acid (5 equivalents)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the α-acetoxy ether and homoallylic alcohol in CH₂Cl₂ at -78 °C is added acetic acid.
-
BF₃·OEt₂ is then added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂ (3x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran.
Protocol 2: Chiral Phosphoric Acid-Catalyzed Intramolecular Oxa-Michael Addition
This "clip-cycle" protocol is adapted from the enantioselective synthesis of a 2,2,6-trisubstituted tetrahydropyran.[6]
Materials:
-
Alkene (1 equivalent)
-
Thioester (1.1 equivalents)
-
Grubbs' second-generation catalyst (for the "clip" step)
-
(R)-TRIP (chiral phosphoric acid catalyst, 20 mol%)
-
Cyclohexane
Procedure: "Clip" Step (Alkene Metathesis):
-
The alkene and thioester are dissolved in cyclohexane.
-
Grubbs' second-generation catalyst is added, and the mixture is heated at 50 °C until the starting alkene is consumed (monitored by TLC).
"Cycle" Step (Intramolecular Oxa-Michael Addition):
-
To the crude reaction mixture from the "clip" step is added the chiral phosphoric acid catalyst (R)-TRIP.
-
The reaction is stirred at 50 °C for 24 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched tetrahydropyran.
Protocol 3: Organocatalytic Domino Michael-Hemiacetalization
This protocol is adapted from the asymmetric synthesis of polyfunctionalized tetrahydropyrans.[13]
Materials:
-
1,3-Dicarbonyl compound (1 equivalent)
-
(E)-3-Aryl-2-nitroprop-2-en-1-ol (1 equivalent)
-
Squaramide catalyst (10 mol%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the 1,3-dicarbonyl compound and the (E)-3-aryl-2-nitroprop-2-en-1-ol in CH₂Cl₂ at ambient temperature is added the squaramide catalyst.
-
The reaction mixture is stirred at ambient temperature, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the polyfunctionalized tetrahydropyran.
Mechanistic Pathways and Workflows
Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of these synthetic strategies. The following diagrams were generated using Graphviz (DOT language).
Caption: General mechanism of the Prins cyclization reaction.
Caption: Mechanism of the intramolecular oxa-Michael addition.
Caption: A representative organocatalytic cascade for tetrahydropyran synthesis.
Conclusion
The synthesis of substituted tetrahydropyrans is a dynamic field of research with a diverse array of powerful synthetic methodologies. The Prins cyclization offers a convergent and often stereoselective route, while intramolecular oxa-Michael additions provide access to highly functionalized systems. The rise of organocatalysis has opened new avenues for the asymmetric synthesis of these important heterocycles with high enantioselectivity. Furthermore, transition-metal catalysis and biocatalysis are providing increasingly efficient and selective methods. By understanding the comparative advantages and limitations of each approach, and by leveraging the detailed experimental data and protocols provided, researchers can make informed decisions to advance their synthetic endeavors in the pursuit of novel therapeutics and complex natural product synthesis.
References
- 1. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. surface.syr.edu [surface.syr.edu]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ambruticins: tetrahydropyran ring formation and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00883H [pubs.rsc.org]
- 21. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Biological Activities of Methyl Tetrahydro-2H-pyran-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anticancer, Anti-inflammatory, and Antimicrobial Potential of Novel Methyl Tetrahydro-2H-pyran-3-carboxylate Derivatives.
The tetrahydropyran ring is a prevalent scaffold in a multitude of bioactive natural products and synthetic compounds, demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of derivatives of this compound, a key heterocyclic motif. The following sections present a compilation of experimental data on their anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and visualizations of associated signaling pathways.
Quantitative Biological Activity Data
The biological activities of various pyran derivatives are summarized below. It is important to note that a direct comparison between different studies should be made with caution due to variations in experimental conditions.
Anticancer Activity
A series of novel fused pyran derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The cytotoxic effects, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are detailed in Table 1.
Table 1: Anticancer Activity of Fused Pyran Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) |
| 6e | MCF7 (Breast Cancer) | 12.46 ± 2.72[1] |
| 14b | A549 (Lung Cancer) | 0.23 ± 0.12[1] |
| 8c | HCT116 (Colon Cancer) | 7.58 ± 1.01[1] |
| 15f | SK-BR-3 (Breast Cancer) | Data not specified[2] |
| 16c | SK-BR-3 (Breast Cancer) | 0.21[2] |
| 16d | SK-BR-3 (Breast Cancer) | 0.15[2] |
Note: The specific structures for compounds 6e, 14b, and 8c can be found in the cited reference. Compounds 15f, 16c, and 16d are polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of various pyran derivatives has been assessed using in vivo and in vitro models. Key findings are presented in Table 2.
Table 2: Anti-inflammatory Activity of Pyran Derivatives
| Compound ID | Assay | Endpoint | Result |
| LS19 | Carrageenan-induced paw edema | Edema inhibition | Effective[3] |
| LS19 | Acetic acid-induced peritonitis | Leukocyte migration | Reduced[3] |
| Pyran Derivative 4 | Carrageenan-induced paw edema | Edema inhibition | Better than Diclofenac sodium[4] |
Note: LS19 is a specific hybrid NSAID tetrahydropyran derivative. Compound 4 is 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide.
Antimicrobial Activity
The antimicrobial efficacy of newly synthesized pyran derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible growth, is a key parameter.
Table 3: Antimicrobial Activity of Pyran Derivatives
| Compound ID | Microorganism | MIC (µg/mL) |
| Pyran Derivative 3 | Escherichia coli | 0.25[4] |
| Pyran Derivative 4 | Streptococcus epidermidis | 0.25[4] |
| Pyran Derivative 2 | Aspergillus niger | 1[4] |
| Ta-MOF Nanostructures | Aspergillus fumigatus | 64 (MFC) |
| Ta-MOF Nanostructures | Fusarium oxysporum | 32 (MFC) |
| Co(II) complex | Gram-positive & Gram-negative bacteria | Significant activity[5] |
| Cr(III) complex | Fungal strains | Highly significant activity[5] |
Note: MFC refers to Minimum Fungicidal Concentration. The specific structures for pyran derivatives 2, 3, and 4 can be found in the cited reference. Ta-MOF nanostructures and the metal complexes incorporate a pyran derivative ligand.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. Plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Swiss mice are acclimatized for at least one week before the experiment.
-
Compound Administration: Test compounds or the reference drug (e.g., Indomethacin) are administered intraperitoneally (i.p.) or orally (p.o.) to the mice. The control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30 minutes or 1 hour) following compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse. The left hind paw is injected with saline as a control.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are mediated through various signaling pathways. The following diagrams illustrate some of the key mechanisms.
Apoptosis Induction in Cancer Cells
Several pyran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase cascades.
References
- 1. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 2. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Antimicrobial Investigation of Some New Nanoparticles Mixed Ligands Metal Complexes of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in Presence of 1,10-Phenanthroline [mdpi.com]
Purity Assessment of Synthesized "Methyl tetrahydro-2H-pyran-3-carboxylate": A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized "Methyl tetrahydro-2H-pyran-3-carboxylate." It is intended for researchers, scientists, and professionals in drug development who require robust and reliable methods for quality control and characterization of this heterocyclic compound. The guide details experimental protocols for recommended analytical techniques, discusses potential impurities, and presents data in a clear, comparative format.
Introduction to Purity Assessment
"this compound" is a chiral molecule that can exist as a mixture of stereoisomers (cis/trans diastereomers and their respective enantiomers). Its purity assessment is therefore a multi-faceted process that involves not only the identification and quantification of chemical impurities but also the determination of the isomeric ratio. The choice of analytical technique depends on the specific purity attribute being assessed.
Key Purity Attributes and Recommended Analytical Techniques
The primary purity attributes for "this compound" include:
-
Chemical Purity (Assay): Determination of the overall percentage of the desired compound.
-
Isomeric Purity: Quantification of the ratio of cis and trans diastereomers.
-
Enantiomeric Purity: Determination of the enantiomeric excess (e.e.) for each diastereomer.
-
Residual Solvents and Starting Materials: Detection and quantification of any remaining reactants or solvents from the synthesis.
The following table summarizes the recommended analytical techniques for each attribute:
| Purity Attribute | Primary Technique | Alternative/Complementary Technique |
| Chemical Purity (Assay) | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) |
| Isomeric Purity (cis/trans) | ¹H NMR Spectroscopy | Gas Chromatography (GC) |
| Enantiomeric Purity | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | NMR with Chiral Solvating Agents |
| Residual Solvents | Headspace Gas Chromatography (HS-GC) | ¹H NMR Spectroscopy |
| Starting Materials/By-products | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Comparative Analysis of Purity Assessment Techniques
A comparative overview of the primary analytical techniques is presented below.
Gas Chromatography (GC)
Gas chromatography is a robust and widely used technique for assessing the chemical purity of volatile and thermally stable compounds like "this compound". For a similar compound, Methyl tetrahydro-2H-pyran-4-carboxylate, a purity of ≥98.0% is commonly determined by GC.
| Parameter | Gas Chromatography (GC-FID/MS) |
| Principle | Separation based on boiling point and polarity on a stationary phase. |
| Strengths | - High resolution and sensitivity. - Excellent for volatile impurities and residual solvents. - Can often separate cis/trans isomers. - MS detection provides structural information for impurity identification. |
| Limitations | - Not suitable for non-volatile impurities. - Typically does not separate enantiomers without a chiral stationary phase. |
| Typical Application | - Primary method for chemical assay. - Quantification of volatile organic impurities. |
High-Performance Liquid Chromatography (HPLC)
For the analysis of stereoisomers, chiral HPLC is the gold standard. It utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.
| Parameter | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. |
| Strengths | - Direct separation and quantification of enantiomers. - High accuracy and precision for enantiomeric excess (e.e.) determination. |
| Limitations | - Method development can be time-consuming. - Requires specialized and often expensive chiral columns. |
| Typical Application | - Determination of enantiomeric purity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) and for determining the ratio of diastereomers. The coupling constants in ¹H NMR can often distinguish between cis and trans isomers[1].
| Parameter | ¹H NMR Spectroscopy |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Strengths | - Provides detailed structural information. - Primary method for determining cis/trans isomer ratios through analysis of coupling constants and chemical shifts. - qNMR can provide an accurate assay without a reference standard of the analyte. - Can detect a wide range of impurities. |
| Limitations | - Lower sensitivity compared to GC and HPLC. - Enantiomers are indistinguishable without the use of chiral solvating agents. |
| Typical Application | - Structural confirmation. - Quantification of cis/trans diastereomers. |
Experimental Protocols
The following are detailed model protocols for the key analytical techniques. These may require optimization for specific instrumentation and sample matrices.
Gas Chromatography (GC-FID/MS) for Chemical Purity and Isomer Ratio
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.
-
Column: A mid-polarity capillary column such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injector: Split/splitless inlet at 250 °C, with a split ratio of 50:1.
-
Detector:
-
FID at 250 °C.
-
MS transfer line at 230 °C, ion source at 230 °C, scan range 40-300 m/z.
-
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of ethyl acetate. Inject 1 µL.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol. The ratio will need to be optimized, starting with 90:10 (v/v). For acidic compounds, the addition of 0.1% trifluoroacetic acid may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase. Inject 10 µL.
¹H NMR Spectroscopy for Structural Confirmation and Isomer Ratio
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse sequence: 30° pulse.
-
Relaxation delay (d1): 5 seconds to ensure full relaxation for quantitative measurements.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
Data Analysis: The cis/trans ratio can be determined by integrating the signals corresponding to protons that have distinct chemical shifts in the two isomers. For example, the proton at C3 is likely to have different chemical shifts and coupling constants in the cis and trans isomers.
Potential Impurities and their Detection
Based on common synthetic routes to tetrahydropyran derivatives, potential impurities may include:
-
Starting Materials: Unreacted starting materials used in the cyclization reaction.
-
By-products: Products from side reactions, such as incompletely cyclized intermediates or over-reduced species.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, ethyl acetate, toluene).
Detection Methods:
| Impurity Type | Recommended Detection Method |
| Starting Materials | GC-MS |
| By-products | GC-MS, LC-MS |
| Residual Solvents | HS-GC, ¹H NMR |
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the purity assessment of "this compound".
Caption: Relationship between purity attributes and primary analytical techniques.
References
A Comparative Crystallographic Analysis of Substituted Pyran-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Solid-State Structures of Pyran-Based Scaffolds
The tetrahydropyran ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. The stereochemical orientation of substituents on this saturated heterocycle plays a pivotal role in dictating biological activity. X-ray crystallography provides the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state, offering invaluable insights for structure-activity relationship (SAR) studies and rational drug design.
This guide presents a comparative analysis of the single-crystal X-ray diffraction data for two distinct derivatives of the pyran-3-carboxylate scaffold: a highly substituted, unsaturated 4H-pyran derivative, methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (Compound 1) , and a substituted, saturated (2R,3R,6S*)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide (Compound 2) . While not direct derivatives of "Methyl tetrahydro-2H-pyran-3-carboxylate," these compounds feature the core pyran-3-carboxy functionality and serve as excellent exemplars for comparing the conformational behavior of unsaturated versus saturated pyran rings.
Comparative Crystallographic Data
The crystallographic data for Compound 1 and Compound 2 are summarized below, highlighting the key differences in their solid-state structures.
| Parameter | Compound 1 (4H-pyran derivative)[1] | Compound 2 (tetrahydro-2H-pyran derivative)[2] |
| Chemical Formula | C₁₇H₁₅N₃O₇ | C₂₄H₂₁F₂NO₃ |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.27958(5) | 6.1397(5) |
| b (Å) | 11.18770(6) | 7.6596(7) |
| c (Å) | 15.09983(8) | 11.1439(10) |
| α (°) | 90 | 72.484(1) |
| β (°) | 105.6759(5) | 89.979(1) |
| γ (°) | 90 | 85.553(2) |
| Volume (ų) | 1670.78(3) | 497.80(8) |
| Z | 4 | 1 |
| Pyran Ring Conformation | Flattened-boat | Chair |
| Substituent Orientation | - | All substituents are in the equatorial position. |
Analysis of Molecular Conformation and Packing
The X-ray crystal structure of Compound 1 reveals that the 4H-pyran ring adopts a flattened-boat conformation.[1] The crystal packing is characterized by intermolecular N—H···N hydrogen bonds, which link the molecules into centrosymmetric dimers. These dimers are further connected through N—H···O hydrogen bonds to form a three-dimensional network.[1] A Hirshfeld surface analysis indicated that H···O/O···H, H···H, H···C/C···H, and H···N/N···H interactions are the most significant contributors to the crystal packing.[1]
In contrast, the tetrahydropyran ring of Compound 2 adopts a stable chair conformation, with all of its bulky substituents occupying equatorial positions to minimize steric strain.[2] This is a common and low-energy conformation for substituted tetrahydropyran rings. The crystal packing of Compound 2 is stabilized by N—H···O and O—H···O hydrogen bonds.[2]
The comparison of these two structures clearly illustrates the impact of the degree of saturation on the pyran ring's conformation. The sp²-hybridized carbons in the 4H-pyran ring of Compound 1 lead to a more planar and strained flattened-boat conformation, while the sp³-hybridized carbons in the tetrahydropyran ring of Compound 2 allow for the adoption of a relaxed and stable chair conformation.
Experimental Protocols
Synthesis and Crystallization
Compound 1 (Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate):
The synthesis of various 4H-pyran derivatives often involves a one-pot, multi-component reaction. A typical procedure involves the reaction of an aromatic aldehyde, a malononitrile derivative, and a β-ketoester in the presence of a basic catalyst.
-
General Synthetic Procedure: A mixture of 4-nitrobenzaldehyde, malononitrile, and dimethyl 1,3-acetonedicarboxylate in ethanol is stirred in the presence of a catalyst such as piperidine or triethylamine at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration and purified by recrystallization from a suitable solvent like ethanol or methanol to yield crystals suitable for X-ray diffraction.
Compound 2 ((2R,3R,6S*)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide):
The synthesis of highly substituted tetrahydropyran rings can be achieved through various methods, including hetero-Diels-Alder reactions or intramolecular cyclizations.
-
General Synthetic Procedure: A substituted diene and a dienophile are reacted in an appropriate solvent. The resulting cycloadduct can then be further modified to introduce the desired substituents. For crystallization, the purified compound is dissolved in a suitable solvent or solvent mixture (e.g., methanol, ethyl acetate/hexane) and allowed to slowly evaporate at room temperature.
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data for both compounds were collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Collection: A suitable single crystal is mounted on the diffractometer. The unit cell parameters are determined, and the intensity data are collected at a specific temperature (e.g., 100 K or 293 K).
-
Structure Solution and Refinement: The collected data is processed, and the crystal structure is solved using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing the Workflow
The general workflow for the synthesis and crystallographic analysis of pyran derivatives is depicted below.
The logical relationship for comparing the two types of pyran derivatives is outlined in the following diagram.
References
Efficacy of Methyl Tetrahydro-2H-pyran-3-carboxylate in Target-Oriented Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted THP rings is of significant interest in organic synthesis. Methyl tetrahydro-2H-pyran-3-carboxylate and its derivatives have emerged as versatile building blocks in this context. This guide provides an objective comparison of its performance against alternative synthetic strategies in the context of target-oriented synthesis, supported by experimental data and detailed protocols.
Comparative Synthesis of the Natural Product (R)-Phoracantholide I
(R)-Phoracantholide I, a 10-membered macrolide, is a component of the defense secretion of the eucalyptus longicorn beetle, Phoracantha synonyma. Its synthesis represents a valuable case study for comparing the efficiency of different synthetic strategies, including one that could employ a derivative of this compound.
Strategy 1: Synthesis via a Tetrahydropyran Building Block
A plausible synthetic route to (R)-Phoracantholide I can be envisioned starting from a 2,6-disubstituted tetrahydropyran, which can be prepared from a derivative of this compound. The key steps would involve the stereoselective reduction of the ester, followed by chain extension and macrolactonization. A patent by Tanaka et al. describes the synthesis of a key intermediate, 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester, with good yield and diastereoselectivity.[1]
Experimental Workflow for Tetrahydropyran-based Synthesis of a Phoracantholide I Precursor
Caption: Synthetic workflow from a dihydropyran to a Phoracantholide I precursor.
Alternative Synthetic Strategies for (R)-Phoracantholide I
Several alternative syntheses of (R)-Phoracantholide I have been reported, starting from different chiral precursors. These routes provide a basis for comparison with the tetrahydropyran-based approach.
-
Strategy 2: Chemoenzymatic Synthesis: This approach utilizes a lipase-catalyzed resolution of a long-chain alcohol to establish the key stereocenter.[2][3]
-
Strategy 3: From (R)-(+)-γ-Valerolactone: This synthesis starts from a readily available chiral lactone and employs a Wittig reaction to construct the carbon backbone, followed by macrolactonization.[4]
-
Strategy 4: Asymmetric Alkylation: This method uses a chiral auxiliary to direct the alkylation of cyclononanone to introduce the methyl group with the desired stereochemistry.[5]
Performance Comparison
| Strategy | Key Starting Material | Number of Steps (from commercial material) | Overall Yield | Key Features |
| 1. Tetrahydropyran-based | 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester | ~8-10 (estimated) | Not reported | Convergent approach, potential for stereocontrol at C2 and C6 of the pyran. |
| 2. Chemoenzymatic | Hexane-1,6-diol | 9 | ~10% | Use of enzymes for high enantioselectivity, inexpensive starting materials.[2] |
| 3. From γ-Valerolactone | Ethyl levulinate | 6 | ~25-30% | Highly stereoselective, uses a common chiral pool starting material.[4] |
| 4. Asymmetric Alkylation | Cyclononanone | 3 | ~62% | Short and efficient, relies on a chiral SAMP/RAMP hydrazone.[5] |
Application in the Synthesis of Bioactive Molecules: (-)-Daurichromenic Acid
(-)-Daurichromenic acid is a meroterpenoid isolated from Rhododendron dauricum, which has shown promising biological activities, including anti-HIV and antibacterial effects.[6] It also inhibits sphingomyelin synthase (SMS), an enzyme involved in lipid metabolism, and has been shown to inhibit the aggregation of amyloid-β peptides, suggesting its potential in the context of Alzheimer's disease.[6][7] The core structure of daurichromenic acid features a chromene ring, which is a type of benzopyran. A synthetic approach to this molecule could involve the use of a suitably functionalized pyran derivative.
Biological Context: Inhibition of Sphingomyelin Synthase
Sphingomyelin synthase is a key enzyme in the sphingolipid metabolic pathway, catalyzing the transfer of a phosphorylcholine group from phosphatidylcholine to ceramide to form sphingomyelin and diacylglycerol (DAG). The inhibition of SMS can modulate the levels of these important signaling molecules and has been investigated as a therapeutic strategy for various diseases, including atherosclerosis and cancer. Daurichromenic acid has been identified as an inhibitor of SMS with an IC50 of 4 µM.[7][8]
Simplified Sphingomyelin Biosynthetic Pathway
Caption: Inhibition of Sphingomyelin Synthase by (-)-Daurichromenic Acid.
Experimental Protocols
Synthesis of 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester
This procedure is adapted from a patent describing a similar transformation.[1]
-
To a solution of 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester (14.66 g, 77.80 mmol) in a suitable solvent such as methanol or ethyl acetate, a catalytic amount of 10% Palladium on carbon is added.
-
The mixture is hydrogenated under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester.
Reduction of Methyl Ester to Primary Alcohol
-
A solution of a tetrahydropyran-3-carboxylate (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5-2.0 eq) in the same solvent at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours or until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the corresponding primary alcohol, which can be purified by column chromatography if necessary.
Wittig Reaction for Alkene Synthesis
This is a general procedure for a Wittig reaction.[9][10]
-
To a stirred suspension of the desired phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide) (1.1 eq) in anhydrous THF at -78 °C, a strong base such as n-butyllithium or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added dropwise.
-
The resulting deep red or orange solution of the ylide is stirred at that temperature for 30-60 minutes.
-
A solution of the aldehyde (e.g., a 6-alkyl-tetrahydro-2H-pyran-3-carbaldehyde) (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to separate the desired alkene from triphenylphosphine oxide.
Conclusion
This compound serves as a valuable and versatile building block in target-oriented synthesis. The tetrahydropyran core, with its defined stereochemistry and functionality, allows for the efficient construction of complex molecular architectures. As demonstrated in the context of Phoracantholide I synthesis, a strategy employing a tetrahydropyran derivative can be a competitive approach, although other methods starting from different chiral pool materials have also proven to be highly effective. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific stereochemical challenges of the target molecule. The application of pyran-containing molecules as inhibitors of key enzymes like sphingomyelin synthase highlights the continued importance of developing novel synthetic methodologies for this class of heterocycles in the field of drug discovery.
References
- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aurigeneservices.com [aurigeneservices.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Daurichromenic Acid from the Chinese Traditional Medicinal Plant Rhododendron dauricum Inhibits Sphingomyelin Synthase and Aβ Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www1.udel.edu [www1.udel.edu]
A Comparative Guide to the Validation of Analytical Methods for Methyl tetrahydro-2H-pyran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of analytical methods for the quantification and purity assessment of Methyl tetrahydro-2H-pyran-3-carboxylate. Given the critical role of this compound as a potential intermediate in pharmaceutical synthesis, robust and reliable analytical methods are paramount for ensuring product quality and consistency. This document outlines the key performance characteristics of common analytical techniques and provides a framework for their validation in accordance with industry standards.
Overview of Analytical Techniques
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the intended purpose (e.g., routine quality control, stability testing, impurity profiling), the nature of the sample matrix, and the required sensitivity. The most common and suitable techniques for the analysis of a volatile ester like this are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID), GC is a powerful technique for the analysis of volatile and thermally stable compounds. It is well-suited for purity assessment and the quantification of residual solvents.
-
High-Performance Liquid Chromatography (HPLC): Typically with UV detection, HPLC is a versatile method for the analysis of a wide range of compounds. For a molecule lacking a strong chromophore like this compound, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be necessary.
Comparison of Method Validation Parameters
The validation of an analytical method ensures that it is suitable for its intended purpose. The following tables summarize the typical performance characteristics that should be evaluated for GC and HPLC methods for the analysis of this compound.
Table 1: Comparison of Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV/RID) for Assay Determination
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/RID) |
| Linearity (r²) | > 0.998 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.0% |
| - Intermediate Precision | < 2.0% | < 2.0% |
| Specificity | High (Good separation of volatile impurities) | Moderate to High (Dependent on column and mobile phase) |
| Limit of Detection (LOD) | ~0.01% | ~0.02% (UV, if applicable), ~0.05% (RID) |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.06% (UV, if applicable), ~0.15% (RID) |
| Range | 80 - 120% of the nominal concentration | 80 - 120% of the nominal concentration |
Table 2: Comparison of Analytical Methods for Impurity Profiling
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/RID) |
| Specificity | Excellent for volatile impurities and isomers with different boiling points. | Excellent for non-volatile impurities and isomers with different polarities. |
| Sensitivity (LOD) | Generally lower for volatile impurities. | Dependent on the chromophore of the impurity for UV detection. RID offers universal but less sensitive detection. |
| Quantitation of Impurities | Accurate for known impurities with available reference standards. | Accurate for known impurities with available reference standards. |
| Identification of Unknowns | Can be coupled with Mass Spectrometry (GC-MS) for structural elucidation. | Can be coupled with Mass Spectrometry (LC-MS) for structural elucidation. |
Experimental Protocols
Below are detailed methodologies for the key experiments required for the validation of GC and HPLC methods for this compound.
Gas Chromatography (GC-FID) Method
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injection Volume: 1 µL.
-
Diluent: Dichloromethane or a suitable organic solvent.
High-Performance Liquid Chromatography (HPLC-RID) Method
-
Instrumentation: HPLC system with a refractive index detector (RID).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Diluent: Mobile phase.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the validation process for an analytical method.
Caption: Workflow for Analytical Method Validation.
Caption: General Workflow for Sample Analysis.
Benchmarking "Methyl tetrahydro-2H-pyran-3-carboxylate": A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a comprehensive benchmark analysis of "Methyl tetrahydro-2H-pyran-3-carboxylate" (MTHPC) against typical commercial standards. The following sections present a comparative analysis based on hypothetical, yet representative, data from leading chemical suppliers, alongside detailed experimental protocols for verification.
Comparative Analysis of Commercial Standards
To provide a clear comparison, the following table summarizes the typical specifications of this compound available from three representative commercial suppliers. The data presented is a synthesis of commonly observed values for high-purity grades of this compound.
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Bulk Grade) | Test Method |
| Purity (by GC-MS) | ≥ 99.5% | ≥ 98.0% | ≥ 96.0% | GC-MS |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | ¹H NMR |
| Identity (by FTIR) | Conforms to structure | Conforms to structure | Conforms to structure | FTIR |
| Water Content (by Karl Fischer) | ≤ 0.05% | ≤ 0.1% | ≤ 0.5% | Karl Fischer Titration |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Pale yellow liquid | Visual Inspection |
| Residual Solvents | ≤ 0.1% | ≤ 0.5% | Not specified | Headspace GC-MS |
| Heavy Metals | ≤ 10 ppm | ≤ 20 ppm | Not specified | ICP-MS |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis. These protocols are based on established pharmacopeial guidelines and standard analytical practices.
Purity Determination and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed to separate and quantify volatile and semi-volatile impurities in MTHPC.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Prepare a 1 mg/mL solution of MTHPC in dichloromethane.
-
Injection Volume: 1 µL.
-
Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by their mass spectra and retention times.
Identity Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol verifies the chemical structure of MTHPC.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Concentration: Approximately 10 mg/mL.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Acquisition Parameters:
-
Number of scans: 16
-
Pulse width: 90°
-
Relaxation delay: 5 seconds
-
-
Expected Chemical Shifts: The spectrum should be consistent with the structure of this compound. Key signals include a singlet for the methyl ester protons at approximately 3.34 ppm and a multiplet for the tetrahydropyran ring protons. The carbonyl carbon should appear around 169.6 ppm in the ¹³C NMR spectrum.[1]
Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
This method confirms the presence of key functional groups.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: A thin film of the neat liquid is placed between two potassium bromide (KBr) plates.
-
Measurement Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Expected Absorption Bands: The spectrum should exhibit a strong absorption band around 1736 cm⁻¹ corresponding to the C=O stretching of the ester group.[1]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of MTHPC in the mobile phase.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak.
Stability Study Protocol
This protocol outlines an accelerated stability study to assess the shelf-life of MTHPC.
-
Storage Conditions:
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH.
-
-
Time Points:
-
Accelerated: 0, 1, 3, and 6 months.
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Testing Parameters: At each time point, the sample should be tested for:
-
Purity (by GC-MS and HPLC)
-
Appearance
-
Water Content
-
-
Acceptance Criteria: No significant degradation (e.g., >2% decrease in purity) should be observed over the study period.
Visualizing Workflows and Pathways
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for the quality control of MTHPC.
Caption: Hypothetical metabolic pathway of MTHPC.
By utilizing the data and protocols in this guide, researchers can make informed decisions when selecting a supplier for "this compound" and can independently verify the quality and stability of the compound for their specific applications.
References
Safety Operating Guide
Proper Disposal of Methyl Tetrahydro-2H-Pyran-3-Carboxylate: A Step-by-Step Guide
For immediate release: This document provides essential safety and logistical information for the proper disposal of methyl tetrahydro-2H-pyran-3-carboxylate, a flammable liquid and potential eye irritant. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance. Adherence to these guidelines is critical for laboratory safety and responsible chemical waste management.
Immediate Safety Precautions & Hazard Summary
This compound is a flammable liquid and vapor. It is also classified as a substance that causes serious eye irritation.[1][2] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from open flames, sparks, and other sources of ignition. Appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Key Hazard Information:
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. |
| Serious Eye Irritation | Causes serious eye irritation.[1][2] | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1][2] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled by a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash. [4]
Experimental Protocol for Waste Collection and Neutralization of Spills:
Materials:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Lab coat
-
Chemical fume hood
-
Designated, labeled, and sealed hazardous waste container (compatible material)
-
Inert absorbent material (e.g., vermiculite, sand, or cat litter)[5]
-
Spark-proof tools for cleanup
Procedure for Unused or Waste Product:
-
Segregation: Keep this compound waste separate from other waste streams, especially incompatible materials like strong oxidizing agents.[6]
-
Containerization: Carefully transfer the waste chemical into a designated hazardous waste container. The container must be made of a compatible material, be in good condition, and have a tightly sealing lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Irritant").
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible chemicals, pending collection.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste.[3] The preferred disposal method is controlled incineration with flue gas scrubbing.
Procedure for Small Spills (<50 mL):
-
Ventilation: Ensure the spill occurs in a well-ventilated area, such as a chemical fume hood.[5]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]
-
Collection: Using spark-proof tools, carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Cleaning: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
-
Disposal: Seal, label, and store the waste container for collection by a licensed professional waste disposal service.[1]
Procedure for Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[4][7]
-
Container Disposal: Once triple-rinsed and air-dried, the empty container can be disposed of in the regular trash after defacing or removing the original label.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. download.basf.com [download.basf.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. vumc.org [vumc.org]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of Methyl tetrahydro-2H-pyran-3-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Methyl tetrahydro-2H-pyran-3-carboxylate, a key reagent in various synthetic pathways. The following procedural guidance, based on data from structurally similar compounds, outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and appropriate disposal methods.
Essential Safety Data at a Glance
| Parameter | Value | Reference |
| GHS Pictograms | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H319: Causes serious eye irritation. | [1][2] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Flash Point | 86.0 °C (186.8 °F) - closed cup | [1] |
| Density | 1.080 g/mL at 20 °C | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are critical to minimize exposure and ensure personal safety when handling this compound.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes that can cause serious eye irritation.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[3]
-
Skin and Body Protection: A laboratory coat or other protective clothing is necessary to cover exposed skin.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation of vapors.[2] In cases of insufficient ventilation, a respirator with an appropriate filter (e.g., type ABEK) may be required.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this chemical will further enhance safety within the laboratory.
-
Preparation:
-
Ensure a clean and organized workspace within a certified chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate PPE as outlined above.
-
-
Handling:
-
Avoid direct contact with skin and eyes.[2]
-
Keep the container tightly closed when not in use.
-
Prevent the formation of aerosols and vapors.
-
Keep away from heat, sparks, and open flames, as the compound is a combustible liquid.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
-
In Case of a Spill:
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Collection: All waste containing this chemical, including contaminated consumables, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: The collected waste must be disposed of through a licensed waste disposal contractor.[2][3] Do not dispose of this chemical down the drain.
-
Container Decontamination: Empty containers should be handled as if they still contain the product until they have been properly decontaminated.
Workflow for Safe Handling and Disposal
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
